molecular formula C21H26Cl2N4O2 B15615576 Shp2-IN-31

Shp2-IN-31

Cat. No.: B15615576
M. Wt: 437.4 g/mol
InChI Key: ABKATOFAZUIEJX-SCLBCKFNSA-N
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Description

SHP2 Inhibitor BBP-398 is an orally bioavailable inhibitor of protein tyrosine phosphatase (PTP) non-receptor type 11 (SHP2;  Src homology region 2 domain phosphatase;  PTPN11), with potential antineoplastic activity. Upon oral administration, SHP2 inhibitor BBP-398 targets, allosterically binds to and inhibits the activity of SHP2. This prevents SHP2-mediated signaling, inhibits MAPK signaling and prevents growth of SHP2-expressing tumor cells. SHP2, an oncoprotein overexpressed in a variety of cancer cell types, regulates cell survival, differentiation and proliferation through activation of the Ras-Raf-MEK-ERK signaling pathway. The Ras-MAPK pathway is often hyperactivated in cancer cells due to specific mutations and rearrangements which are dependent on SHP2 for their oncogenic signaling. SHP2 also regulates programmed cell death 1 (PD-1)-mediated signal transduction and is involved in immune checkpoint modulation.

Properties

Molecular Formula

C21H26Cl2N4O2

Molecular Weight

437.4 g/mol

IUPAC Name

6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2,5-dimethylpyrimidin-4-one

InChI

InChI=1S/C21H26Cl2N4O2/c1-12-19(26-9-7-21(8-10-26)11-29-13(2)18(21)24)25-14(3)27(20(12)28)16-6-4-5-15(22)17(16)23/h4-6,13,18H,7-11,24H2,1-3H3/t13-,18+/m0/s1

InChI Key

ABKATOFAZUIEJX-SCLBCKFNSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of Shp2-IN-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2) inhibitor, Shp2-IN-31. It includes detailed information on its chemical structure, a plausible synthesis route, and experimental protocols for its biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, signal transduction, and drug discovery.

Chemical Structure and Properties

This compound is a potent and selective inhibitor of Shp2, a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways.[1] Dysregulation of Shp2 activity has been implicated in the pathogenesis of numerous human diseases, including cancer.

IUPAC Name: 6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2,5-dimethylpyrimidin-4-one

CAS Number: 2411321-35-0

Chemical Formula: C₂₁H₂₆Cl₂N₄O₂

Molecular Weight: 453.37 g/mol

PropertyValueSource
Molecular Formula C₂₁H₂₆Cl₂N₄O₂PubChem
Molecular Weight 453.37 g/mol PubChem
CAS Number 2411321-35-0MedchemExpress

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not publicly available in peer-reviewed literature, a plausible synthetic route can be constructed based on analogous compounds and general organic chemistry principles, likely originating from patent literature. The synthesis would logically involve the preparation of two key intermediates: the substituted pyrimidinone core and the spirocyclic amine, followed by their coupling.

Plausible Synthetic Workflow

G cluster_0 Pyrimidinone Core Synthesis cluster_1 Spirocyclic Amine Synthesis cluster_2 Final Coupling A Substituted Phenylhydrazine C Cyclocondensation A->C B Ethyl Acetoacetate Derivative B->C D Halogenation C->D E Substituted Pyrimidinone Core D->E J Nucleophilic Aromatic Substitution E->J F Piperidone Derivative G Epoxide Formation F->G H Ring Opening with Amine G->H I (3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane H->I I->J K K J->K This compound

Caption: Plausible synthetic workflow for this compound.

Signaling Pathways and Mechanism of Action

Shp2 is a critical downstream mediator of multiple receptor tyrosine kinase (RTK) signaling pathways, including the RAS/mitogen-activated protein kinase (MAPK) pathway.[1][2] In its inactive state, the N-terminal SH2 domain of Shp2 blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain. Upon activation by growth factors, Shp2 is recruited to phosphorylated receptors or docking proteins, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity. Activated Shp2 dephosphorylates specific substrates, ultimately leading to the activation of the RAS/MAPK cascade, which promotes cell proliferation, survival, and differentiation.

This compound is an allosteric inhibitor that binds to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation of Shp2. This prevents the conformational change required for its activation, thereby inhibiting its downstream signaling. A key consequence of Shp2 inhibition by this compound is the suppression of extracellular signal-regulated kinase (ERK) phosphorylation (pERK).

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2_inactive Shp2 (inactive) RTK->Shp2_inactive Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2_active Shp2 (active) Shp2_inactive->Shp2_active Activation Shp2_active->Ras Dephosphorylation of regulatory sites Shp2_IN_31 This compound Shp2_IN_31->Shp2_inactive Stabilizes inactive state

Caption: Simplified Shp2 signaling pathway and the mechanism of action of this compound.

Quantitative Data

ParameterValueTargetSource
IC₅₀ 13 nMWild-type Shp2MedchemExpress[3]
IC₅₀ >10000 nMShp1MedchemExpress[3]
IC₅₀ >10000 nMShp2 E76K mutantMedchemExpress[3]

Experimental Protocols

Shp2 Enzymatic Assay

This protocol is adapted from established methods for measuring Shp2 phosphatase activity using a fluorogenic substrate.[4][5][6][7]

Objective: To determine the in vitro inhibitory activity of this compound against wild-type Shp2.

Materials:

  • Recombinant human Shp2 protein

  • This compound

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • 384-well black microplates

  • Fluorescence plate reader

Workflow:

G A Prepare serial dilutions of this compound in DMSO. B Add diluted this compound and recombinant Shp2 protein to wells of a 384-well plate. A->B C Incubate at room temperature for 15 minutes. B->C D Add DiFMUP substrate to initiate the reaction. C->D E Incubate at room temperature for 30 minutes, protected from light. D->E F Measure fluorescence (Excitation: 355 nm, Emission: 460 nm). E->F G Calculate IC₅₀ values. F->G

Caption: Workflow for the Shp2 enzymatic assay.

Procedure:

  • Prepare a serial dilution of this compound in 100% DMSO.

  • In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control) to each well.

  • Add 20 µL of recombinant Shp2 protein (final concentration ~0.5 nM) in assay buffer to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 5 µL of DiFMUP substrate (final concentration ~10 µM) to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation at 355 nm and emission at 460 nm.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

pERK Inhibition Assay (Western Blot)

This protocol outlines a general procedure for assessing the effect of this compound on the phosphorylation of ERK in a cancer cell line.[8]

Objective: To determine the cellular potency of this compound by measuring the inhibition of ERK phosphorylation.

Materials:

  • Cancer cell line known to have activated MAPK signaling (e.g., KYSE-520)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Workflow:

G A Seed cancer cells in 6-well plates and allow to adhere. B Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours). A->B C Lyse cells and quantify protein concentration. B->C D Perform SDS-PAGE and transfer proteins to a PVDF membrane. C->D E Block the membrane and incubate with primary antibodies (anti-pERK, anti-total ERK, anti-GAPDH). D->E F Incubate with HRP-conjugated secondary antibody. E->F G Add ECL substrate and visualize bands using a chemiluminescence imager. F->G H Quantify band intensities and normalize pERK to total ERK and loading control. G->H

Caption: Workflow for the pERK inhibition Western blot assay.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with a range of concentrations of this compound (or DMSO for control) for the desired time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer and resolve by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and determine the extent of pERK inhibition by normalizing the pERK signal to the total ERK and loading control signals.

Conclusion

This compound is a valuable research tool for investigating the role of Shp2 in health and disease. Its high potency and selectivity make it a suitable probe for elucidating the intricacies of Shp2-mediated signaling pathways. The information and protocols provided in this guide are intended to facilitate further research and development efforts targeting Shp2 for therapeutic intervention.

References

An In-depth Technical Guide to the Interaction of PTPN11 Phosphatase and its Allosteric Inhibitor Shp2-IN-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein tyrosine phosphatase PTPN11, also known as Shp2, and its interaction with the potent and selective allosteric inhibitor, Shp2-IN-31 (also referred to as BBP-398 and IACS-13909). This document details the critical role of Shp2 in cellular signaling, the mechanism of its allosteric inhibition, quantitative data on the this compound interaction, and detailed experimental protocols for its characterization.

Introduction to PTPN11 (Shp2) Phosphatase

Protein Tyrosine Phosphatase Non-receptor Type 11 (PTPN11), ubiquitously known as Shp2, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs), cytokine receptors, and integrins.[1][2] It is a crucial component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which governs fundamental cellular processes such as proliferation, differentiation, survival, and migration.[3][4]

Structurally, Shp2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[2][5] In its basal state, Shp2 exists in an auto-inhibited conformation where the N-SH2 domain directly blocks the active site of the PTP domain, thus preventing its catalytic activity.[5] Upon cellular stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated tyrosine residues on activated receptors or scaffold proteins via its SH2 domains. This interaction induces a conformational change that releases the auto-inhibition, exposing the catalytic site and activating the phosphatase.[5]

Given its central role in promoting cell growth and survival, hyperactivation of Shp2, either through gain-of-function mutations in the PTPN11 gene or through upstream signaling from activated RTKs, is implicated in the pathogenesis of various human diseases, including developmental disorders like Noonan syndrome and various malignancies.[2][6] Consequently, Shp2 has emerged as a compelling therapeutic target in oncology.[3]

This compound: A Potent and Selective Allosteric Inhibitor

This compound (BBP-398) is a potent and selective, orally bioavailable small-molecule allosteric inhibitor of Shp2.[7][8] Unlike orthosteric inhibitors that target the highly conserved catalytic site of phosphatases, allosteric inhibitors like this compound bind to a distinct pocket on the enzyme.[5] This allosteric binding stabilizes the auto-inhibited conformation of Shp2, effectively acting as a "molecular glue" that locks the enzyme in its inactive state.[9] This mechanism prevents the release of the N-SH2 domain from the PTP domain, thereby inhibiting its catalytic activity and downstream signaling through the MAPK pathway.[5][7]

Quantitative Data for this compound Interaction

The potency and selectivity of this compound have been characterized through various biochemical assays. The following table summarizes the key quantitative data for its interaction with Shp2.

ParameterValueTarget ProteinNotes
IC50 13 nMWild-type Shp2Half-maximal inhibitory concentration in a biochemical assay.[8]
IC50 >10,000 nMShp1Demonstrates high selectivity over the closely related phosphatase Shp1.[8]
IC50 >10,000 nMShp2 (E76K)Shows significantly reduced activity against this common gain-of-function mutant.[8]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the role of Shp2 in the MAPK signaling cascade and the mechanism of its allosteric inhibition by this compound.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Shp2_inactive Shp2 (inactive) RTK->Shp2_inactive recruits & activates SOS SOS Grb2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP GEF activity RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Shp2_active Shp2 (active) Shp2_inactive->Shp2_active Shp2_active->RAS_GTP promotes activation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation regulates gene expression for

Figure 1: Simplified Shp2-mediated RAS/MAPK signaling pathway.

Allosteric_Inhibition_Mechanism cluster_Shp2 Shp2 Protein N_SH2 N-SH2 Domain PTP PTP Domain Allosteric_Site Allosteric Pocket Shp2_inactive Inactive Shp2 (Auto-inhibited) Shp2_active Active Shp2 (Open Conformation) Shp2_inactive->Shp2_active Activation by signaling protein Shp2_IN_31 This compound Shp2_inactive->Shp2_IN_31 binds to allosteric site Shp2_IN_31->Shp2_inactive stabilizes inactive conformation Signaling_Protein Phosphorylated Signaling Protein Signaling_Protein->Shp2_inactive

Figure 2: Mechanism of allosteric inhibition of Shp2 by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction between Shp2 and its allosteric inhibitors like this compound.

Biochemical Phosphatase Activity Assay (Fluorescence-based)

This assay measures the enzymatic activity of Shp2 and its inhibition by a test compound. A common fluorogenic substrate is 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

  • Recombinant full-length human Shp2 protein

  • DiFMUP substrate (e.g., from BPS Bioscience)

  • Shp2 activating peptide (e.g., a dually phosphorylated IRS-1 peptide)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 2 mM DTT)

  • This compound (or other test inhibitor) dissolved in DMSO

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation: In a microcentrifuge tube, pre-incubate recombinant Shp2 with the activating peptide at a molar ratio of 1:5 (enzyme:peptide) in assay buffer for 15 minutes at room temperature. This step is crucial as wild-type Shp2 is auto-inhibited.

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) into the wells of the 384-well plate.

  • Enzyme Addition: Dilute the activated Shp2 enzyme solution in assay buffer to the desired final concentration and add to the wells containing the compound. Incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Prepare a solution of DiFMUP in assay buffer. Add the DiFMUP solution to all wells to initiate the enzymatic reaction. The final concentration of DiFMUP should be at or near its Km for Shp2.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader. Collect data points every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment. It measures the change in the thermal stability of a target protein upon ligand binding.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for full-length Shp2 (e.g., with an N-terminal tag like ePL for detection)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Reagents for protein detection (e.g., for Western blotting or an enzyme complementation assay)

  • PCR thermocycler with a temperature gradient function

  • Apparatus for protein quantification (e.g., Western blot imaging system or luminometer)

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells to ~70-80% confluency. Transfect the cells with the Shp2 expression vector and allow for protein expression for 24-48 hours.

  • Compound Treatment: Harvest the cells and resuspend them in culture medium. Treat the cell suspension with this compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours at 37°C.

  • Thermal Challenge: Aliquot the treated cell suspension into PCR tubes. Place the tubes in a thermocycler and apply a temperature gradient (e.g., from 37°C to 65°C) for 3-5 minutes. Follow this with a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Shp2: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Shp2 protein at each temperature point using a suitable detection method (e.g., Western blot analysis with an anti-Shp2 antibody or a specific assay for the protein tag).

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble Shp2 as a function of temperature.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • A positive shift in Tm in the presence of this compound compared to the DMSO control indicates target engagement and stabilization of the protein by the inhibitor.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant Shp2 protein

  • This compound

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Regeneration solution (if necessary)

Procedure:

  • Ligand Immobilization: Immobilize the recombinant Shp2 protein onto the sensor chip surface using standard amine coupling chemistry. A control flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

  • Analyte Preparation: Prepare a series of dilutions of this compound in the running buffer. Include a buffer-only (zero concentration) sample.

  • Binding Analysis: Inject the different concentrations of this compound over the flow cells (both Shp2-immobilized and control) at a constant flow rate. This is the "association" phase. After the injection, flow the running buffer over the chip to monitor the "dissociation" phase.

  • Regeneration (if needed): If the inhibitor does not fully dissociate, inject a pulse of a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the signal from the control flow cell from the signal of the Shp2-immobilized flow cell to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Experimental_Workflow Start Start: Compound Synthesis (this compound) Biochemical_Assay Biochemical Assay (e.g., DiFMUP) Start->Biochemical_Assay Determine IC50 SPR Biophysical Assay (e.g., SPR) Start->SPR Determine KD, kon, koff CETSA Cellular Target Engagement (e.g., CETSA) Biochemical_Assay->CETSA Confirm target binding in cells SPR->CETSA Cell_Signaling Cellular Functional Assay (e.g., p-ERK levels) CETSA->Cell_Signaling Assess functional cellular effect In_Vivo In Vivo Efficacy (Xenograft Models) Cell_Signaling->In_Vivo Evaluate in vivo antitumor activity End Lead Candidate In_Vivo->End

Figure 3: General experimental workflow for the characterization of a Shp2 inhibitor.

Conclusion

This compound is a potent and selective allosteric inhibitor of Shp2 phosphatase, representing a promising therapeutic agent for cancers driven by aberrant RTK and RAS-MAPK signaling. Its mechanism of action, which involves stabilizing the auto-inhibited conformation of Shp2, offers a high degree of selectivity. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the interaction of this compound and other allosteric inhibitors with their target, from initial biochemical characterization to cellular target engagement and functional validation. This comprehensive understanding is essential for the continued development and optimization of Shp2-targeted therapies.

References

Allosteric Inhibition of SHP2 by Shp2-IN-31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric inhibition of the protein tyrosine phosphatase SHP2 by the small molecule inhibitor Shp2-IN-31. It is designed to be a comprehensive resource, detailing the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols utilized to characterize this class of inhibitors.

Introduction to SHP2 and Allosteric Inhibition

Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathways, which are fundamental to cell proliferation, differentiation, and survival.

In its basal state, SHP2 is held in an auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain. Upon cellular stimulation, SHP2 is recruited to phosphorylated tyrosine residues on upstream signaling partners via its SH2 domains, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.

Allosteric inhibitors of SHP2, such as this compound, function by binding to a pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state and preventing its participation in downstream signaling. This mechanism of action offers a promising therapeutic strategy for cancers and other diseases driven by hyperactive SHP2 signaling.

This compound: A Potent and Selective Allosteric Inhibitor

This compound, also known as BBP-398, is a potent and selective allosteric inhibitor of SHP2. It has been shown to effectively suppress RAS-ERK signaling and inhibit tumor growth in preclinical models of RTK and KRAS-driven cancers.[1][2]

Quantitative Data for this compound

The following table summarizes the in vitro inhibitory activity of this compound against wild-type SHP2 and the SHP1 phosphatase, as well as the oncogenic SHP2 E76K mutant.

TargetIC50 (nM)Selectivity
Wild-type SHP213>769-fold vs. SHP1
SHP1>10000
SHP2 E76K>10000
Data sourced from MedchemExpress product information.[1]

Signaling Pathways Modulated by SHP2 Allosteric Inhibition

SHP2 is a critical node in multiple signaling pathways. Allosteric inhibitors like this compound can effectively block signaling through these pathways.

SHP2_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS pY PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SHP2 SHP2 (Active) RTK->SHP2 pY PD1 PD-1 PD1->SHP2 pY RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation SHP2->GRB2_SOS SHP2->PI3K SHP2->JAK SHP2_inhibited SHP2 (Inactive) Shp2_IN_31 This compound Shp2_IN_31->SHP2 Allosteric Inhibition Allosteric_Inhibition_Mechanism cluster_states SHP2 Conformational States Inactive Inactive (Auto-inhibited) SHP2 Active Active (Open) SHP2 Inactive->Active Binding of Phosphopeptide Inhibited Inhibited SHP2 Inactive->Inhibited Binding of This compound Active->Inactive Dissociation Dephosphorylated_Substrate Dephosphorylated Substrate Active->Dephosphorylated_Substrate Dephosphorylation Inhibited->Inactive Dissociation Phosphopeptide Phosphopeptide (e.g., from RTK) Phosphopeptide->Active Shp2_IN_31 This compound Shp2_IN_31->Inhibited Substrate Substrate Substrate->Active Biochemical_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Recombinant SHP2, Substrate (e.g., DiFMUP), and this compound start->prepare_reagents plate_inhibitor Plate serial dilutions of this compound in a 384-well plate prepare_reagents->plate_inhibitor add_shp2 Add recombinant SHP2 protein plate_inhibitor->add_shp2 incubate1 Incubate at room temperature add_shp2->incubate1 add_substrate Add fluorogenic substrate incubate1->add_substrate incubate2 Incubate and monitor fluorescence add_substrate->incubate2 data_analysis Analyze data to determine IC50 incubate2->data_analysis end End data_analysis->end Cellular_Assay_Workflow start Start culture_cells Culture cells with active MAPK signaling (e.g., KYSE-520) start->culture_cells treat_cells Treat cells with varying concentrations of This compound culture_cells->treat_cells lyse_cells Lyse cells and quantify protein concentration treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer immunoblot Immunoblot with antibodies for pERK, total ERK, and a loading control transfer->immunoblot detect Detect protein bands using chemiluminescence immunoblot->detect analyze Quantify band intensity to determine pERK inhibition detect->analyze end End analyze->end Structural_Analysis_Workflow start Start protein_prep Express and purify recombinant SHP2 start->protein_prep complex_formation Form the SHP2-Shp2-IN-31 complex protein_prep->complex_formation crystallization Screen for crystallization conditions complex_formation->crystallization data_collection Collect X-ray diffraction data crystallization->data_collection structure_solution Solve and refine the crystal structure data_collection->structure_solution analysis Analyze the inhibitor binding site and conformational changes structure_solution->analysis end End analysis->end

References

An In-Depth Technical Guide to Shp2-IN-31 Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for evaluating the target engagement of Shp2-IN-31, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of SHP2 inhibitors.

This compound, also known as BBP-398, is a critical tool in the study of cancers driven by the RAS-MAPK signaling pathway.[1] Understanding its interaction with the SHP2 protein is fundamental to elucidating its mechanism of action and advancing its clinical development. This guide details the biochemical and cellular assays used to quantify its inhibitory activity and confirm its engagement with SHP2 in a physiological context.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity against different forms of the SHP2 enzyme and in cellular contexts.

Compound Target Assay Type IC50 (nM) Reference
This compoundWild-type SHP2Biochemical13[1]
This compoundSHP1Biochemical>10000[1]
This compoundSHP2 (E76K mutant)Biochemical>10000[1]

Table 1: Biochemical Inhibitory Activity of this compound.

Signaling Pathways and Mechanism of Action

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-MAPK pathway, which is frequently hyperactivated in various cancers.

SHP2_Signaling_Pathway RTK RTK Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive pY SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->SOS activates Shp2_IN_31 This compound Shp2_IN_31->SHP2_inactive stabilizes

SHP2 Signaling Pathway and Inhibition by this compound.

This compound is an allosteric inhibitor that binds to a pocket on the SHP2 protein, stabilizing it in its inactive conformation.[3] This prevents the conformational change required for its activation, thereby blocking downstream signaling through the RAS-MAPK pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of target engagement. The following are protocols for key experiments cited in the study of SHP2 inhibitors.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells. It relies on the principle that the binding of a ligand, such as this compound, stabilizes the target protein, leading to an increase in its melting temperature.

CETSA_Workflow A 1. Cell Culture & Treatment B 2. Compound Incubation A->B C 3. Heat Shock B->C D 4. Cell Lysis C->D E 5. Centrifugation D->E F 6. Supernatant Collection E->F G 7. Protein Quantification (e.g., Western Blot) F->G

Workflow of the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., KYSE-520) in appropriate culture dishes and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 1 hour) at 37°C.

  • Heat Shock: After incubation, heat the cells at a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Immediately lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Quantification: Analyze the amount of soluble SHP2 in the supernatant by Western blotting using a SHP2-specific antibody. The increased thermal stability of SHP2 in the presence of this compound will result in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.

pERK Western Blot Analysis

To confirm that this compound inhibits the RAS-MAPK pathway, the phosphorylation status of ERK (a downstream effector) is assessed by Western blotting. A reduction in phosphorylated ERK (pERK) indicates successful target engagement and pathway inhibition.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound as described above. After treatment, lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Total ERK Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK, or run a parallel gel for total ERK analysis.

In Vivo Xenograft Studies

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models are commonly used. These studies involve the implantation of human cancer cells into immunocompromised mice.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., KYSE-520 or HCC827) into the flank of immunocompromised mice.[4]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised to analyze target engagement and pathway inhibition (e.g., by performing pERK Western blotting on tumor lysates).

Logical Relationships and Mechanistic Insights

The following diagram illustrates the logical relationship between target engagement and the downstream biological effects of this compound.

Mechanism_of_Action cluster_cellular Cellular Level cluster_invivo In Vivo Level Shp2_IN_31 This compound Target_Engagement Target Engagement (SHP2 Stabilization) Shp2_IN_31->Target_Engagement Pathway_Inhibition RAS-MAPK Pathway Inhibition (pERK↓) Target_Engagement->Pathway_Inhibition Cellular_Effect Reduced Cell Proliferation Pathway_Inhibition->Cellular_Effect Tumor_Growth_Inhibition Tumor Growth Inhibition Cellular_Effect->Tumor_Growth_Inhibition

Logical Flow from Target Engagement to In Vivo Efficacy.

This guide provides a foundational understanding of the methods used to assess the target engagement of this compound. The successful application of these techniques is essential for the continued development of this and other SHP2 inhibitors as potential cancer therapeutics.

References

The Biochemical Function of SHP2 Phosphatase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase critical to intracellular signal transduction.[1][2] It is a pivotal regulator of cellular processes including proliferation, differentiation, survival, and migration.[2][3] SHP2 integrates signals from various receptor tyrosine kinases (RTKs), cytokine receptors, and integrins, primarily acting as a positive regulator of the RAS/mitogen-activated protein kinase (MAPK) signaling cascade.[4][5][6] Structurally, SHP2's activity is governed by a sophisticated allosteric mechanism, where its N-terminal SH2 domain autoinhibits the catalytic activity of the phosphatase (PTP) domain.[7][8] The binding of phosphotyrosine (pY) motifs to the SH2 domains relieves this autoinhibition, activating the enzyme.[3][9] Dysregulation of SHP2 due to genetic mutations or aberrant expression is implicated in developmental disorders, such as Noonan and LEOPARD syndromes, and numerous human cancers, making it a compelling therapeutic target.[1][10] This guide provides an in-depth overview of SHP2's biochemical function, its role in signaling, quantitative interaction data, and key experimental methodologies for its study.

Molecular Structure and Allosteric Regulation

SHP2 is a modular protein comprising two tandem SH2 domains (N-SH2 and C-SH2), a central PTP catalytic domain, and a C-terminal tail containing tyrosine phosphorylation sites.[1] In its basal, inactive state, SHP2 exists in a "closed" conformation.[4][11] The N-SH2 domain folds back to interact directly with the PTP domain's catalytic cleft, physically blocking substrate access and thus autoinhibiting its phosphatase activity.[6][7][8]

Activation is triggered by the binding of the SH2 domains to specific phosphotyrosine (pY) residues on upstream signaling partners like RTKs or scaffolding adapter proteins (e.g., Gab1, Gab2, IRS-1).[3][12] The engagement of a pY-containing peptide by the N-SH2 domain induces a significant conformational change, causing its dissociation from the PTP domain.[9][13] This transition to an "open," active conformation exposes the catalytic site, allowing SHP2 to dephosphorylate its substrates.[11][14] The C-SH2 domain contributes to high-affinity binding to bisphosphorylated ligands and substrate specificity but does not directly participate in relieving autoinhibition.[7][11][15]

SHP2_Regulation Figure 1: Allosteric Regulation of SHP2 Activity cluster_inactive Inactive State (Autoinhibited) cluster_active Active State Inactive N-SH2 C-SH2 PTP Domain block Inactive:p->block Active N-SH2 C-SH2 PTP Domain Inactive->Active Binding to pY-containing protein label_block Catalytic site blocked block->label_block Active->Inactive Dissociation label_open Catalytic site accessible Active:p->label_open pY_peptide pY-Peptide pY_peptide->Active:n

Figure 1: Allosteric Regulation of SHP2 Activity

Role in Cellular Signaling Pathways

SHP2 is a critical node in multiple signaling pathways, most notably the RAS-ERK (MAPK) pathway, where it functions, atypically for a phosphatase, as a positive regulator.[16][17]

RAS-ERK Pathway Activation: Upon stimulation by growth factors (e.g., EGF, PDGF), RTKs become autophosphorylated, creating docking sites for adapter proteins like Grb2 and scaffolding proteins like Gab1.[18] SHP2 is recruited to these phosphorylated sites via its SH2 domains.[3] Once activated, SHP2 dephosphorylates specific targets within the signaling complex. One key mechanism involves the dephosphorylation of docking sites on scaffold proteins that would otherwise recruit Ras GTPase-activating proteins (RasGAPs), which are negative regulators of Ras. By preventing RasGAP recruitment, SHP2 prolongs the active, GTP-bound state of Ras, leading to the activation of the downstream RAF-MEK-ERK kinase cascade. SHP2 can also dephosphorylate and inactivate Sprouty proteins, which are inhibitors of Ras signaling.[6]

SHP2_RAS_ERK_Pathway Figure 2: SHP2 in the RAS-ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Gab1 Gab1 (Scaffold) RTK->Gab1 Recruits & Phosphorylates (pY) SHP2 SHP2 Gab1->SHP2 Recruits & Activates RasGAP RasGAP (Inhibitor) Gab1->RasGAP Prevents binding Grb2_Sos Grb2-SOS Gab1->Grb2_Sos Recruits SHP2->Gab1 Dephosphorylates RasGAP binding site Ras Ras RasGAP->Ras Inactivates Grb2_Sos->Ras Activates (GDP -> GTP) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Figure 2: SHP2 in the RAS-ERK Signaling Pathway

Other Pathways:

  • PI3K/AKT Pathway: SHP2's role in this pathway is context-dependent. It can positively regulate PI3K/AKT signaling by dephosphorylating IRS-1 at inhibitory sites, but it can also act as a negative regulator in certain contexts.[3][4]

  • JAK/STAT Pathway: SHP2 is generally considered a negative regulator of JAK/STAT signaling. It can dephosphorylate JAK kinases or STAT proteins, thereby attenuating cytokine signaling.[11][19]

Quantitative Data on SHP2 Interactions

The biochemical function of SHP2 is defined by its enzymatic activity and its specific interactions with binding partners. This data is crucial for understanding its regulatory mechanisms and for the development of targeted inhibitors.

Binding Affinities of SH2 Domains

The affinity of SHP2's SH2 domains for various phosphopeptides determines its recruitment and activation. These interactions are often measured using Surface Plasmon Resonance (SPR).

SH2 DomainBinding Partner (Phosphopeptide)K_d (μM)Experimental MethodReference
N-SH2BTLA-ITIM (FFYF)0.064 (SHP1-N-SH2)Surface Plasmon Resonance[20]
C-SH2BTLA-ITSM (FFFY)0.86 (SHP1-C-SH2)Surface Plasmon Resonance[20]
N-SH2Gab2 (pY614)~0.02-0.05 (nM range)Stopped-Flow Kinetics[15]
C-SH2Gab2 (pY643)~20-30Stopped-Flow Kinetics[15]
N-SH2IRS1-pY1172High AffinityNMR Spectroscopy[13]
N-SH2ITSM PeptideLower Affinity (vs IRS1)NMR Spectroscopy[13]

Note: Data for SHP1, a closely related phosphatase, is included for comparison where direct SHP2 data is illustrative. Affinities can vary based on experimental conditions.[20]

Enzymatic Activity and Inhibition

The phosphatase activity of SHP2 can be quantified using various substrates. The potency of inhibitors is typically expressed as an IC50 value, representing the concentration required to inhibit 50% of the enzyme's activity.

Compound TypeCompound NameTargetIC50Assay SubstrateReference
Allosteric InhibitorSHP099SHP2-WT0.07 µMDiFMUP[21]
Allosteric InhibitorSHP099SHP2-E76K (Active Mutant)30 µMDiFMUP[21]
Allosteric InhibitorTNO155SHP2In Clinical Trials-[22][23]
Allosteric InhibitorRMC-4550SHP2In Clinical Trials-[22]
Active Site Inhibitor#220-324SHP2 PTP domain~5 µMPhospho-insulin receptor peptide[24]
General PTP InhibitorSodium orthovanadatePTPs-DiFMUP[25]

Note: Allosteric inhibitors like SHP099 are highly effective against the wild-type (WT) autoinhibited form but show significantly less activity against constitutively active mutants like E76K.[21]

Role in Disease and as a Therapeutic Target

Developmental Disorders:

  • Noonan Syndrome: Caused by germline gain-of-function mutations in PTPN11, leading to hyperactivation of SHP2 and subsequent dysregulation of the RAS-MAPK pathway.[1][2]

  • LEOPARD Syndrome: Primarily caused by germline mutations that render SHP2 catalytically inactive, though the pathogenic mechanism is more complex than simple loss-of-function.[1]

Cancer: SHP2 is recognized as a proto-oncogene.[10] Somatic gain-of-function mutations are found in hematological malignancies like juvenile myelomonocytic leukemia (JMML).[22] In solid tumors, SHP2 is rarely mutated but is often hyperactivated downstream of oncogenic RTKs (e.g., EGFR, MET, HER2) or KRAS mutations.[5] By promoting sustained RAS/MAPK signaling, SHP2 supports tumor cell proliferation and survival.[17] It also plays a role in the tumor microenvironment and immune evasion by modulating pathways like the PD-1/PD-L1 checkpoint.[26]

This central role makes SHP2 a high-priority target for cancer drug development. While active-site inhibitors have struggled with selectivity and bioavailability, the discovery of a druggable allosteric pocket has led to a new class of highly specific inhibitors.[5][26] These allosteric inhibitors stabilize the inactive, autoinhibited conformation of SHP2, preventing its activation.[4] Several such compounds, including TNO155, are now in clinical trials for various solid tumors.[22]

Appendix: Key Experimental Protocols

A.1 In Vitro Phosphatase Activity Assay

This protocol describes a common fluorescence-based assay to measure SHP2 enzymatic activity.

Principle: The assay measures the generation of a fluorescent product upon the dephosphorylation of a non-fluorescent substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

  • Recombinant full-length SHP2 protein (WT or mutant)

  • Assay Buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA.[24]

  • Substrate: DiFMUP stock solution in DMSO.

  • For WT SHP2 activation: A dually phosphorylated peptide (e.g., from IRS-1).[21][27]

  • Test compounds (inhibitors) dissolved in DMSO.

  • 384-well microplate (black, clear bottom).

  • Plate reader with fluorescence detection (e.g., Ex/Em ~358/450 nm for DiFMUP).

Procedure:

  • Enzyme Preparation: If using wild-type SHP2, pre-activate it by incubating with an optimal concentration of a pY-activating peptide (e.g., IRS-1 peptide) for 20-30 minutes at room temperature.[21][27] This step is not required for constitutively active mutants or the isolated catalytic domain.

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • Assay Buffer.

    • Test compound (inhibitor) at various concentrations or DMSO vehicle control.

    • Activated SHP2 enzyme solution (e.g., final concentration 0.5 nM).[21]

  • Pre-incubation: Incubate the plate at room temperature (or 30°C) for 30 minutes to allow the inhibitor to bind to the enzyme.[24]

  • Initiate Reaction: Add DiFMUP substrate to all wells to a final concentration of ~100 µM.[28][29]

  • Measurement: Immediately begin monitoring the increase in fluorescence over time (kinetic read) or read the fluorescence at a fixed endpoint (e.g., after 30-60 minutes) at 30°C.[24][28]

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase). For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

A.2 Co-Immunoprecipitation (Co-IP)

This protocol is used to identify the binding partners of SHP2 within a cellular context.

Principle: An antibody specific to SHP2 is used to capture it from a cell lysate. Proteins that are bound to SHP2 in a complex will be "co-precipitated." The entire complex is then isolated, and the associated proteins are identified, typically by Western blotting.

CoIP_Workflow Figure 3: Co-Immunoprecipitation (Co-IP) Workflow Start 1. Cell Lysis (Gentle, non-denaturing buffer) Lysate 2. Pre-clearing (Optional) Incubate lysate with beads to remove non-specific binders Start->Lysate IP 3. Immunoprecipitation Add anti-SHP2 antibody to cleared lysate Lysate->IP Capture 4. Complex Capture Add Protein A/G beads to bind antibody-protein complex IP->Capture Wash 5. Washing Wash beads to remove unbound proteins Capture->Wash Elute 6. Elution Elute SHP2 and its binding partners from beads Wash->Elute Analyze 7. Analysis (e.g., Western Blot for specific partner protein) Elute->Analyze

Figure 3: Co-Immunoprecipitation (Co-IP) Workflow

Materials:

  • Cultured cells expressing proteins of interest.

  • Ice-cold PBS.

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.[30]

  • Primary antibody specific for SHP2.

  • Isotype control IgG (e.g., rabbit IgG).

  • Protein A/G-coupled agarose (B213101) or magnetic beads.

  • Wash Buffer (similar to lysis buffer but with lower detergent concentration).

  • Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).

Procedure:

  • Cell Culture and Lysis: Culture cells to ~80-90% confluency. If studying stimulus-dependent interactions, treat cells accordingly (e.g., with a growth factor). Wash cells with ice-cold PBS and lyse them with ice-cold Co-IP Lysis Buffer.[30][31]

  • Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[32]

  • Pre-clearing (Optional): To reduce non-specific binding, add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and discard them, keeping the supernatant.[33]

  • Immunoprecipitation: Add the anti-SHP2 antibody (and control IgG to a separate aliquot) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[31]

  • Capture Complex: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.[33]

  • Washing: Pellet the beads by gentle centrifugation. Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: Resuspend the washed beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute and denature the proteins.

  • Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Analyze by Western blotting using an antibody against the suspected binding partner.

A.3 Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the kinetics and affinity of the interaction between an SH2 domain and a phosphopeptide.

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip in real-time.[34] One molecule (the ligand, e.g., SHP2 domain) is immobilized on the chip, and its binding partner (the analyte, e.g., a phosphopeptide) is flowed over the surface. The binding and dissociation are monitored to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_d).[35]

SPR_Workflow Figure 4: Surface Plasmon Resonance (SPR) Workflow Start 1. Ligand Immobilization Covalently couple SHP2 domain (e.g., N-SH2) to sensor chip Association 2. Association Phase Inject analyte (pY-peptide) at various concentrations and monitor binding (signal increase) Start->Association Dissociation 3. Dissociation Phase Flow running buffer over chip and monitor dissociation (signal decrease) Association->Dissociation Analysis 5. Data Analysis Fit sensorgram curves to a binding model to calculate kon, koff, and KD Association->Analysis Regeneration 4. Regeneration Inject a solution (e.g., low pH) to remove all bound analyte Dissociation->Regeneration Dissociation->Analysis Regeneration->Association Next Cycle

Figure 4: Surface Plasmon Resonance (SPR) Workflow

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Purified recombinant SHP2 domain (ligand).

  • Synthesized phosphopeptide (analyte).

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization: Activate the sensor chip surface using a pulse of EDC/NHS. Inject the purified SHP2 domain at a suitable concentration in a low ionic strength buffer to promote covalent coupling via amine groups. Deactivate any remaining active esters with a pulse of ethanolamine.

  • Analyte Injection (Association): Prepare a series of dilutions of the phosphopeptide analyte in running buffer. Inject each concentration over the ligand-coupled surface for a defined period, allowing the binding interaction to approach equilibrium. This is the association phase.[34]

  • Dissociation: After the injection, flow running buffer over the chip and monitor the decrease in signal as the analyte dissociates from the immobilized ligand. This is the dissociation phase.[34]

  • Regeneration: Inject a pulse of a harsh solution (e.g., 10 mM glycine-HCl, pH 2.5) to strip all remaining bound analyte from the ligand, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are corrected by subtracting the signal from a reference flow cell. The association and dissociation curves are then globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and the K_d (K_d = k_off / k_on).[35]

References

Shp2-IN-31: A Technical Guide to its Effects on Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a pivotal role in cellular signaling.[1][2][3][4] It is a critical mediator of signaling cascades downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, thereby regulating essential cellular processes such as proliferation, differentiation, survival, and migration.[4][5][6][7]

Structurally, Shp2 consists of two N-terminal Src homology 2 (SH2) domains, a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[1][5][8][9] Under basal conditions, Shp2 exists in an autoinhibited conformation where the N-SH2 domain blocks the active site of the PTP domain.[2][5][9][10] Activation occurs upon binding of the SH2 domains to specific phosphotyrosine motifs on activated receptors or scaffolding adaptor proteins. This interaction induces a conformational change that releases the autoinhibition and allows substrate access to the catalytic site.[5][7][9]

Given its crucial role in activating pro-oncogenic pathways, particularly the RAS-MAPK cascade, Shp2 has emerged as a high-priority target for anti-cancer drug development.[4][5][11][12] Shp2-IN-31 is a potent and selective small-molecule inhibitor that targets Shp2 through an allosteric mechanism, offering a promising therapeutic strategy. This document provides an in-depth technical overview of this compound, focusing on its mechanism of action and its profound effects on downstream signaling pathways.

This compound: Mechanism of Allosteric Inhibition

Unlike traditional enzyme inhibitors that compete with the substrate at the active site, this compound is an allosteric inhibitor. It binds to a unique tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains of Shp2.[13] This binding stabilizes the autoinhibited, closed conformation of the enzyme, preventing its activation and subsequent engagement with downstream substrates.[2][13][14] This allosteric approach provides high selectivity over other protein tyrosine phosphatases, a significant challenge for active-site inhibitors due to the conserved nature of the catalytic domain.[2][11]

Quantitative Data on this compound Potency and Selectivity

The efficacy of this compound has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

TargetIC50 Value
Wild-type Shp213 nM[15]
Shp1>10,000 nM[15]
Shp2 (E76K mutant)>10,000 nM[15]

Table 1: In vitro inhibitory activity of this compound. The data demonstrates high potency against wild-type Shp2 and excellent selectivity against the related phosphatase Shp1 and the gain-of-function E76K mutant of Shp2, which is resistant to this class of allosteric inhibitors.[2][15]

Effects on Downstream Signaling Pathways

Shp2 functions as a critical node, channeling signals from cell surface receptors to intracellular pathways. Inhibition of Shp2 by this compound consequently leads to the attenuation of these downstream cascades.

RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway

The RAS-MAPK pathway is a central signaling cascade that controls cell proliferation and survival, and its hyperactivation is a hallmark of many cancers.[11][16][17] Shp2 is an essential positive regulator required for the full activation of this pathway downstream of RTKs.[4][5][16][17] By preventing the activation of Shp2, this compound effectively blocks the signal transmission to RAS, leading to a reduction in the phosphorylation and activation of downstream kinases MEK and ERK.[11][15][18] This inhibition of pERK is a key biomarker for the cellular activity of Shp2 inhibitors.[15][19]

RAS_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2 Grb2 RTK->Grb2 Shp2_inactive Shp2 (Inactive) RTK->Shp2_inactive pY SOS SOS Grb2->SOS Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Ras_GDP Ras-GDP Shp2_active->Ras_GDP Promotes Ras_GTP Ras-GTP Ras_GDP->Ras_GTP SOS Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Shp2_IN_31 This compound Shp2_IN_31->Shp2_inactive Stabilizes inactive state

Figure 1. this compound inhibits the RAS-MAPK signaling pathway.
Other Signaling Pathways

  • PI3K/AKT Pathway: Shp2's role in the PI3K/AKT pathway is complex and can be context-dependent. It can either promote or inhibit signaling.[3][4][9] By associating with adaptor proteins like Gab1, Shp2 can influence the recruitment and activation of PI3K.[3] The precise effects of this compound on this pathway require further investigation in specific cellular contexts.

  • JAK/STAT Pathway: Shp2 has been shown to negatively regulate JAK/STAT signaling in some contexts by dephosphorylating JAK kinases or STAT transcription factors.[8][20][21] For instance, in esophageal squamous cell cancer, Shp2 negatively regulates Stat3 activation, thereby inhibiting proliferation.[20] Conversely, in other scenarios, it can promote STAT activation. Therefore, the impact of this compound on the JAK/STAT pathway is likely to be cell-type and cytokine-dependent.

  • TLR7/NF-κB Pathway: Recent evidence suggests Shp2 plays a role in innate immunity. For example, Shp2 can promote the trafficking of Toll-like receptor 7 (TLR7) and enhance NF-κB signaling, a pathway implicated in inflammatory diseases like psoriasis.[1][22] Allosteric inhibition of Shp2 has been shown to ameliorate this pro-inflammatory signaling.[1][22]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are standard protocols used to investigate the effects of Shp2 inhibitors.

Experimental_Workflow cluster_assays Downstream Analysis start Start: Cancer Cell Lines (e.g., RTK/KRAS-driven) treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for defined time periods treatment->incubation lysis Cell Lysis incubation->lysis proliferation Cell Proliferation Assay (e.g., CCK-8) incubation->proliferation western Western Blotting (pERK, total ERK, etc.) lysis->western ip Immunoprecipitation (Study protein interactions) lysis->ip end End: Data Analysis (IC50, % inhibition, etc.) western->end proliferation->end ip->end

Figure 2. General workflow for evaluating Shp2 inhibitor effects.
Western Blotting for Phospho-ERK (pERK) Analysis

This protocol is used to quantify the inhibition of MAPK signaling by measuring the levels of phosphorylated ERK.[19]

  • Cell Culture and Treatment: Plate tumor cells (e.g., those with RTK or KRAS mutations) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[8] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[19] Incubate the membrane with a primary antibody against phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19] After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Normalization: Strip the membrane and re-probe for total ERK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software.

Immunoprecipitation (IP)

This protocol is used to study Shp2's interaction with its binding partners and substrates.[23][24]

  • Cell Lysate Preparation: Prepare cell lysates as described for Western blotting, typically using a non-denaturing lysis buffer (e.g., containing NP-40 instead of SDS).

  • Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the lysate with protein A/G magnetic beads for a short period. Remove the beads using a magnetic rack.[23]

  • Immunocomplex Formation: Add the primary antibody (e.g., anti-Shp2 or anti-HA if using a tagged protein) to the pre-cleared lysate. Incubate with rotation for several hours to overnight at 4°C.[23][25]

  • Bead Capture: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immunocomplex.

  • Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads multiple times with cold lysis buffer to remove non-specifically bound proteins.[23]

  • Elution: Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes. The supernatant can then be analyzed by Western blotting.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cells.[6][20][26]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (0% inhibition) and a positive control for cell death (100% inhibition).

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Assay Measurement: Add a reagent such as CCK-8 or MTT to each well and incubate for 1-4 hours.[6] These reagents are converted into a colored formazan (B1609692) product by metabolically active cells.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results to generate a dose-response curve and determine the IC50 value for cell growth inhibition.

Allosteric_Inhibition_Mechanism cluster_states Shp2 Conformational States Inactive Shp2 (Autoinhibited) N-SH2 PTP Domain N-SH2 blocks the PTP active site Active Shp2 (Active) N-SH2 PTP Domain Active site is open to substrates Inactive->Active Binds pY Protein Active->Inactive Dissociation Dephos_Substrate Dephosphorylated Product Active->Dephos_Substrate Catalysis Shp2_IN_31 This compound Shp2_IN_31->Inactive Binds & Locks Conformation pY_Protein Phosphorylated Binding Partner (pY) Substrate Substrate Substrate->Active

Figure 3. Logical relationship of Shp2 allosteric inhibition.

Conclusion and Future Perspectives

This compound is a highly potent and selective allosteric inhibitor of Shp2 phosphatase. Its primary mechanism of action involves stabilizing the autoinhibited conformation of Shp2, thereby preventing its activation and downstream signaling. The most significant consequence of Shp2 inhibition by this compound is the robust suppression of the RAS-MAPK pathway, a key driver of cell proliferation and survival in many cancers. This is evidenced by the dose-dependent reduction in ERK phosphorylation in various tumor cell lines.

The development of allosteric inhibitors like this compound represents a major advancement in targeting a protein class once considered "undruggable." These molecules provide powerful tools for dissecting the complex roles of Shp2 in both normal physiology and disease. Future research will likely focus on exploring the full therapeutic potential of Shp2 inhibition, both as a monotherapy in cancers with specific genetic dependencies and in combination with other targeted therapies, such as RTK or MEK inhibitors, to overcome or prevent drug resistance.[14][18][27] Furthermore, investigating the impact of Shp2 inhibition on the tumor microenvironment and immune responses will open new avenues for its application in immuno-oncology.

References

Methodological & Application

Application Notes and Protocols for Shp2-IN-31 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2 (Src homology 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of multiple pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT cascades, which are crucial for cell proliferation, differentiation, and survival.[1][2] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers, making it a compelling target for therapeutic intervention.[3][4] Shp2-IN-31 is an inhibitor of SHP2, demonstrating potent activity against the wild-type enzyme. These application notes provide a detailed protocol for an in vitro phosphatase assay to characterize this compound and similar compounds.

Mechanism of Action

SHP2 consists of two SH2 domains (N-SH2 and C-SH2) and a protein tyrosine phosphatase (PTP) domain.[2] In its inactive state, the N-SH2 domain blocks the active site of the PTP domain, leading to autoinhibition.[5][6] Upon cellular stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases or adaptor proteins via its SH2 domains. This interaction induces a conformational change that releases the autoinhibition and activates the phosphatase.[2][6] this compound is expected to function as an allosteric inhibitor, stabilizing the inactive conformation of SHP2, similar to other well-characterized inhibitors that bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains.[2][7]

Signaling Pathway

SHP2 is a critical node in several signaling pathways. The diagram below illustrates the central role of SHP2 in the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2_SOS GRB2-SOS RTK->GRB2_SOS recruits PI3K PI3K RTK->PI3K activates SHP2 SHP2 RTK->SHP2 activates CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates CytokineReceptor->SHP2 activates RAS RAS GRB2_SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation SHP2->RAS promotes activation SHP2->PI3K modulates SHP2->JAK modulates Shp2_IN_31 This compound Shp2_IN_31->SHP2

SHP2 Signaling Pathways

Quantitative Data

The inhibitory activity of this compound has been quantified against SHP2 and related phosphatases. The following table summarizes the available data.

CompoundTargetIC50 (nM)Assay Conditions
This compound Wild-type SHP213Specific assay conditions not publicly available.
SHP1>10000Specific assay conditions not publicly available.
SHP2 (E76K mutant)>10000Specific assay conditions not publicly available.

Experimental Protocols

In Vitro SHP2 Phosphatase Assay

This protocol describes a fluorescence-based in vitro assay to determine the potency of inhibitors against SHP2 using a surrogate substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).

Materials and Reagents:

  • Recombinant human SHP2 (wild-type)

  • This compound or other test compounds

  • DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)

  • Dually phosphorylated insulin (B600854) receptor substrate 1 (IRS-1) peptide (for activation of wild-type SHP2)

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20 (Tween 20), 5 mM DTT

  • DMSO

  • 384-well black, low-flange, non-binding surface plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Experimental Workflow Diagram:

Assay_Workflow A Prepare Reagents - Assay Buffer - SHP2 Enzyme - Activating Peptide (p-IRS1) - DiFMUP Substrate - this compound Serial Dilution B Pre-incubation: Activate Wild-Type SHP2 with p-IRS1 peptide A->B C Dispense SHP2 (activated) and Inhibitor (this compound) into 384-well plate B->C D Incubate at Room Temperature C->D E Initiate Reaction: Add DiFMUP substrate D->E F Measure Fluorescence Kinetically (Ex: 360 nm, Em: 460 nm) E->F G Data Analysis: - Calculate initial reaction rates - Plot dose-response curve - Determine IC50 F->G

In Vitro SHP2 Assay Workflow

Protocol Steps:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme denaturation.

  • Enzyme Preparation and Activation:

    • Dilute recombinant wild-type SHP2 to the desired concentration in Assay Buffer.

    • For wild-type SHP2, which is autoinhibited, activation is required. Pre-incubate the diluted SHP2 enzyme with a dually phosphorylated IRS-1 peptide for 20 minutes at room temperature. The optimal concentration of the activating peptide should be determined empirically but is typically in the range of 500 nM.[7]

  • Assay Plate Setup:

    • Add 20 µL of the activated SHP2 enzyme solution to the wells of a 384-well plate.

    • Add the serially diluted this compound or control vehicle (DMSO) to the respective wells.

    • Include control wells: "no enzyme" (Assay Buffer only) for background fluorescence and "no inhibitor" (enzyme with DMSO vehicle) for maximal activity.

  • Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the phosphatase reaction by adding 5 µL of the DiFMUP substrate solution to each well. The final concentration of DiFMUP should ideally be at its Michaelis-Menten constant (Km), which needs to be determined experimentally for the specific assay conditions.[1][8]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode (e.g., every minute for 10-30 minutes) using a plate reader with excitation at 360 nm and emission at 460 nm.[8]

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve for each well.

    • Subtract the background fluorescence from the "no enzyme" control.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Interpretation of Results

The IC50 value represents the concentration of this compound required to inhibit 50% of the SHP2 phosphatase activity in vitro. A lower IC50 value indicates higher potency. The selectivity of the inhibitor can be assessed by comparing its IC50 value against SHP2 with those obtained from assays using other phosphatases, such as SHP1. The high IC50 values of this compound for SHP1 and the SHP2 E76K mutant suggest high selectivity for the wild-type SHP2 enzyme.

Conclusion

The provided protocol offers a robust method for the in vitro characterization of this compound and other SHP2 inhibitors. This information is valuable for researchers in academic and industrial settings who are focused on the discovery and development of novel therapeutics targeting SHP2-driven diseases. Further cellular assays, such as measuring the phosphorylation of downstream targets like ERK, are recommended to validate the in vitro findings in a more biologically relevant context.

References

Application Notes and Protocols for Shp2-IN-31 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Shp2-IN-31, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), in cell culture experiments. This document outlines the mechanism of action, provides quantitative data on its biochemical and cellular activities, and offers detailed protocols for key experimental assays.

Introduction to this compound

This compound, also known as BBP-398 and IACS-13909, is a small molecule inhibitor that targets the SHP2 protein, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound allosterically binds to SHP2, stabilizing it in an inactive conformation and thereby blocking downstream signaling.[2][3]

Mechanism of Action

This compound is an allosteric inhibitor that binds to a pocket on the SHP2 protein, distinct from the active site. This binding event locks the enzyme in an auto-inhibited conformation, preventing the N-SH2 domain from exposing the catalytic site of the protein tyrosine phosphatase (PTP) domain. By inhibiting SHP2's phosphatase activity, this compound effectively attenuates the signaling cascade that leads to the activation of RAS and the downstream phosphorylation of ERK (extracellular signal-regulated kinase).[2][3]

SHP2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (active) RTK->SHP2 Activation SHP2_inactive SHP2 (inactive) RAS RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation Transcription Factor Activation Shp2_IN_31 This compound Shp2_IN_31->SHP2 Inhibition

Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)Reference
SHP2 (Wild-type)13
SHP1>10000
SHP2 (E76K)>10000

Table 2: Anti-proliferative Activity of this compound (BBP-398/IACS-13909) in Cancer Cell Lines

Cell LineCancer TypeMutation StatusIC₅₀ (nM)Reference
Molm-14Acute Myeloid LeukemiaFLT3-ITD146[4]
MV4-11Acute Myeloid LeukemiaFLT3-ITD120[4]
Kasumi-1Acute Myeloid LeukemiaKIT N822K193[4]
SKNO-1Acute Myeloid LeukemiaKIT N822K480[4]
KYSE-520Esophageal Squamous Carcinoma-Potent inhibition of p-ERK observed[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Cell_Viability_Workflow A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with a serial dilution of this compound B->C D Incubate for 72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan (B1609692) crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC₅₀/GI₅₀ H->I

Figure 2: Workflow for the MTT-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay period.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A suggested starting concentration range is 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC₅₀ or GI₅₀ value using a non-linear regression curve fit.

Western Blot Analysis of p-ERK Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of ERK, a key downstream effector of the SHP2-RAS-MAPK pathway.

Western_Blot_Workflow A Seed cells in 6-well plates B Treat cells with this compound at various concentrations and time points A->B C Lyse cells and quantify protein concentration B->C D Perform SDS-PAGE and transfer proteins to a membrane C->D E Block the membrane and incubate with primary antibodies (p-ERK, total ERK, loading control) D->E F Incubate with secondary antibodies E->F G Detect chemiluminescence and capture images F->G H Quantify band intensities and normalize p-ERK to total ERK G->H

Figure 3: General workflow for Western blot analysis of p-ERK inhibition.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody (anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., KYSE-520 at 10,000 cells/well) in 6-well plates and allow them to adhere overnight.[2]

    • Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells, collect the lysates, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK (typically at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total ERK and a loading control to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.

In Vivo Xenograft Models

This compound has demonstrated anti-tumor activity in various RTK/KRAS-driven xenograft models. While specific protocols are often study-dependent, a general workflow is provided below.

Xenograft_Workflow A Subcutaneously implant tumor cells into immunocompromised mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound (orally) and vehicle control daily C->D E Monitor tumor volume and body weight regularly D->E F Collect tumors at the end of the study for analysis (e.g., Western blot for p-ERK) E->F

Figure 4: General workflow for in vivo xenograft studies.

Considerations for In Vivo Studies:

  • Cell Lines: Cell lines with known RTK or KRAS mutations are suitable models (e.g., EGFR-mutant NSCLC models).[2]

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies.

  • Dosing: this compound is orally bioavailable.[1][3] The optimal dose and schedule should be determined through pharmacokinetic and pharmacodynamic studies.

  • Endpoints: Primary endpoints usually include tumor growth inhibition. Secondary endpoints can include analysis of biomarkers such as p-ERK levels in tumor tissue.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for reagents and equipment.

References

Application Notes and Protocols for Shp2-IN-31 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2-IN-31, also known as BBP-398 or IACS-15509, is a potent and selective allosteric inhibitor of Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by regulating the RAS-MAPK signaling pathway. Dysregulation of the SHP2 signaling pathway is implicated in the pathogenesis of various human cancers. This compound has demonstrated dose-dependent anti-tumor efficacy in preclinical mouse xenograft models, both as a monotherapy and in combination with other targeted agents. These application notes provide a summary of the available data and detailed protocols for the use of this compound in mouse xenograft studies.

Signaling Pathway

The SHP2 protein is a critical transducer of signals from receptor tyrosine kinases (RTKs) to the downstream RAS/MAPK cascade. Upon activation of RTKs, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and subsequent phosphorylation of ERK. This compound allosterically inhibits SHP2, thereby blocking this signaling cascade and inhibiting cancer cell proliferation and survival.

SHP2_Signaling_Pathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation RAS RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Shp2_IN_31 This compound Shp2_IN_31->SHP2 Inhibition

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy of this compound in Mouse Xenograft Models

This compound has been evaluated in various non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma xenograft models, demonstrating significant anti-tumor activity. The tables below summarize the key findings from these preclinical studies.

Table 1: Monotherapy Studies of this compound in Mouse Xenograft Models

Cell LineCancer TypeMouse StrainDosage and AdministrationKey Findings
HCC827NSCLC (EGFR mutant)Not SpecifiedDose-dependent oral administrationDose-dependent tumor growth inhibition
KYSE-520Esophageal Squamous Cell CarcinomaNot SpecifiedDose-dependent oral administrationDose-dependent tumor growth inhibition

Table 2: Combination Therapy Studies of this compound in Mouse Xenograft Models

Cell LineCancer TypeCombination AgentMouse StrainDosage and AdministrationKey Findings
NCI-H358NSCLC (KRAS G12C)SotorasibNot SpecifiedOral administrationEnhanced tumor regression compared to single agents
HCC827 (Erlotinib Resistant)NSCLC (EGFR mutant)OsimertinibNot SpecifiedOral administrationStrong suppression of MAPK activity and tumor regressions

Experimental Protocols

The following are generalized protocols for conducting xenograft studies with this compound based on available information. Specific details may need to be optimized for individual experimental setups.

Xenograft Model Establishment

Xenograft_Workflow cluster_workflow Xenograft Study Workflow start Cancer Cell Culture injection Subcutaneous Injection of Cells into Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Initiate Treatment with this compound tumor_growth->treatment Tumors reach palpable size monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Excision, Western Blot) monitoring->endpoint

Caption: General workflow for a mouse xenograft study.

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., HCC827, KYSE-520, NCI-H358) in appropriate media and conditions as recommended by the supplier.

  • Harvest cells during the logarithmic growth phase.

2. Animal Handling:

  • Use immunodeficient mice (e.g., nude or SCID) of 6-8 weeks of age.

  • Acclimatize the animals for at least one week before the experiment.

  • All animal procedures should be performed in accordance with institutional guidelines and regulations.

3. Tumor Cell Implantation:

  • Resuspend the harvested cancer cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.

  • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

Drug Preparation and Administration

1. Formulation:

  • This compound is an orally bioavailable compound.

  • The specific vehicle for formulation is not detailed in the available literature. A common vehicle for oral gavage of small molecules is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. It is recommended to perform formulation and stability tests.

2. Dosing and Administration:

  • The available data indicates that this compound is effective with once-daily oral administration.[1]

  • The exact dosages used in the preclinical studies are not publicly available. It is recommended to perform a dose-ranging study to determine the optimal dose for the specific xenograft model.

  • Administer the drug or vehicle to the respective groups via oral gavage.

Efficacy Evaluation

1. Data Collection:

  • Continue to measure tumor volume and body weight of each mouse 2-3 times per week throughout the study.

  • Monitor the general health and behavior of the animals daily.

2. Endpoint Criteria:

  • The study may be terminated when tumors in the control group reach a certain size, or based on other ethical considerations.

  • At the end of the study, euthanize the mice and excise the tumors.

3. Data Analysis:

  • Calculate the average tumor volume for each group at each time point.

  • Determine the tumor growth inhibition (TGI) for each treatment group compared to the control group.

  • Analyze the data for statistical significance using appropriate statistical methods.

  • Tumor tissue can be used for further analysis, such as Western blotting to assess the inhibition of pERK, or immunohistochemistry.

Conclusion

This compound (BBP-398) is a promising SHP2 inhibitor with demonstrated in vivo efficacy in various mouse xenograft models of cancer. The provided protocols offer a general framework for designing and conducting preclinical studies to evaluate its anti-tumor activity. Researchers should optimize the specific conditions, including the dosage, for their particular experimental needs. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be beneficial for refining treatment schedules and maximizing its therapeutic potential.

References

Application Notes and Protocols for Shp2-IN-31 (BBP-398) Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Shp2-IN-31, also known as BBP-398, a potent and selective allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for its use in in vivo and in vitro experiments.

Mechanism of Action

This compound (BBP-398) is an orally bioavailable, allosteric inhibitor of SHP2.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1][2] By binding to an allosteric site, this compound stabilizes SHP2 in an inactive conformation, thereby preventing its activation and downstream signaling. This leads to the inhibition of cellular proliferation and tumor growth in cancer models with activated MAPK signaling.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (BBP-398) from preclinical studies.

Parameter Value Assay Conditions Reference
IC50 (Wild-type SHP2) 13 nMBiochemical AssayMedChemExpress Data
IC50 (SHP1) >10000 nMBiochemical AssayMedChemExpress Data
IC50 (SHP2 E76K mutant) >10000 nMBiochemical AssayMedChemExpress Data

Table 1: In Vitro Inhibitory Activity of this compound

Animal Model Tumor Type Administration Route Key Efficacy Findings Reference
Xenograft MiceNon-Small Cell Lung Cancer (NSCLC) - HCC827OralDose-dependent tumor growth inhibition.[1]
Xenograft MiceEsophageal Squamous Cell Carcinoma - KYSE-520OralDose-dependent tumor growth inhibition.[1]
Xenograft MiceNSCLC - NCI-H358 (KRAS G12C)Oral (in combination with sotorasib)Enhanced tumor regression.[1]
Xenograft MiceNSCLC - HCC827 (erlotinib resistant)Oral (in combination with osimertinib)Strong suppression of MAPK activity and tumor regressions.[1]

Table 2: In Vivo Efficacy of this compound (BBP-398)

Note: Specific dosing concentrations for in vivo studies are not publicly available in the reviewed literature. Dose-response studies are recommended to determine the optimal concentration for specific models.

Experimental Protocols

In Vivo Administration Protocol: Xenograft Tumor Models

This protocol outlines the general procedure for administering this compound (BBP-398) to mice with xenograft tumors.

Materials:

  • This compound (BBP-398)

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water, though specific vehicle details for BBP-398 are not consistently published and may require optimization)

  • Oral gavage needles

  • Syringes

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimate tumor-bearing mice to the housing conditions for at least one week before the start of the experiment.

  • Tumor Establishment: Subcutaneously implant cancer cells (e.g., HCC827, KYSE-520) into the flanks of immunocompromised mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

  • Formulation Preparation: Prepare the dosing solution of this compound (BBP-398) in the chosen vehicle. The concentration should be calculated based on the desired dose (mg/kg) and the average weight of the mice. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.

  • Dosing:

    • Weigh each mouse daily to accurately calculate the required dose volume.

    • Administer this compound (BBP-398) orally via gavage. The predicted human pharmacokinetic profile suggests that once-daily dosing may be sufficient.[1]

    • A typical gavage volume for mice is 5-10 mL/kg.

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice or three times a week). Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, tumors can be harvested for pharmacodynamic analysis, such as western blotting for pERK levels.

Diagram: In Vivo Xenograft Study Workflow

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis acclimatization Animal Acclimatization tumor_implantation Tumor Cell Implantation acclimatization->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Oral Gavage with this compound/Vehicle randomization->dosing monitoring Tumor Measurement & Animal Monitoring dosing->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis pd_analysis Pharmacodynamic Analysis (Optional) endpoint->pd_analysis

Caption: Workflow for a preclinical xenograft study with this compound.

In Vitro Cell Viability Assay

This protocol describes how to assess the effect of this compound (BBP-398) on the viability of cancer cell lines.

Materials:

  • Cancer cell lines with activated MAPK signaling (e.g., HCC827, KYSE-520, NCI-H358)

  • Complete cell culture medium

  • This compound (BBP-398)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound (BBP-398) in DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound (BBP-398) or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value.

Diagram: Cell Viability Assay Workflow

G seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent read_plate Measure signal on plate reader add_reagent->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for determining the IC50 of this compound in vitro.

Western Blot Protocol for pERK Inhibition

This protocol is for assessing the inhibition of ERK phosphorylation in cancer cells treated with this compound (BBP-398).

Materials:

  • Cancer cell lines

  • This compound (BBP-398)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK), anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of this compound (BBP-398) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pERK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and a loading control to ensure equal protein loading.

Diagram: SHP2 Signaling Pathway and Inhibition

cluster_shp2 SHP2 RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SHP2->Ras promotes activation Shp2_IN_31 This compound (BBP-398) Shp2_IN_31->SHP2 inhibits

Caption: Simplified SHP2-mediated MAPK signaling pathway and the point of inhibition by this compound.

References

Application Notes and Protocols for Shp2-IN-31 in KRAS-Mutant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, direct inhibition of KRAS has been a significant challenge. The protein tyrosine phosphatase Shp2 (encoded by the PTPN11 gene) has emerged as a critical signaling node downstream of receptor tyrosine kinases (RTKs) and upstream of RAS.[1][2] Shp2 is essential for the full activation of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] In KRAS-mutant cancers, tumor growth and survival can be dependent on the upstream signaling from RTKs that require Shp2 for signal transduction to the RAS-MAPK pathway.[3][4] Therefore, inhibition of Shp2 presents a promising therapeutic strategy for these malignancies.

Shp2-IN-31 (also known as BBP-398) is a potent and selective allosteric inhibitor of Shp2 with a reported IC50 of 13 nM for wild-type Shp2.[3][5] It exhibits high selectivity for Shp2 over other phosphatases like Shp1 (>10,000 nM).[3][5] Preclinical studies have demonstrated that this compound inhibits the phosphorylation of ERK (pERK), a downstream effector in the MAPK pathway, in various tumor cell lines and inhibits tumor growth in RTK/KRAS-driven xenograft models.[1][3][6][7] These application notes provide a summary of the preclinical data and detailed protocols for utilizing this compound in KRAS-mutant cancer models.

Signaling Pathway

The diagram below illustrates the role of Shp2 in the RTK/KRAS/MAPK signaling pathway and the mechanism of action for this compound.

Shp2_KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK Grb2 Grb2 RTK->Grb2 Growth Factor Shp2_inactive Shp2 (inactive) RTK->Shp2_inactive recruits & activates SOS1 SOS1 Grb2->SOS1 KRAS_GDP KRAS-GDP (inactive) SOS1->KRAS_GDP GEF activity Shp2_active Shp2 (active) Shp2_inactive->Shp2_active Shp2_active->SOS1 dephosphorylates inhibitory sites KRAS_GTP KRAS-GTP (active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Shp2_IN_31 This compound Shp2_IN_31->Shp2_active allosteric inhibition Spheroid_Assay_Workflow start Start seed_cells Seed cells in ultra-low attachment plate start->seed_cells form_spheroids Incubate 3-4 days to form spheroids seed_cells->form_spheroids treat_drug Treat with this compound (serial dilutions) form_spheroids->treat_drug incubate_drug Incubate 72-96 hours treat_drug->incubate_drug add_ctg Add CellTiter-Glo 3D Reagent incubate_drug->add_ctg read_luminescence Read Luminescence add_ctg->read_luminescence analyze Analyze Data (IC50) read_luminescence->analyze end End analyze->end Combination_Therapy cluster_shp2 This compound cluster_kras KRAS G12C Inhibitor cluster_mek MEK Inhibitor shp2_inhibition Inhibits Shp2 synergy Synergistic Anti-Tumor Activity in KRAS-Mutant Cancers shp2_inhibition->synergy kras_inhibition Inhibits KRAS G12C kras_inhibition->synergy mek_inhibition Inhibits MEK mek_inhibition->synergy

References

Application Notes and Protocols for In Vivo Delivery and Formulation of Shp2-IN-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Shp2-IN-31, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). The protocols and data presented herein are based on available information for closely related and well-characterized SHP2 inhibitors, such as BBP-398, and are intended to serve as a starting point for in vivo experimental design. It is highly recommended that researchers perform their own formulation and dosage optimizations for their specific experimental models.

Note: this compound is referenced in some commercial catalogs with data pointing towards the preclinical profile of BBP-398, a clinical-stage SHP2 inhibitor. The information in these application notes is therefore based on the public data for BBP-398 and other similar allosteric SHP2 inhibitors.

Introduction to this compound

This compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways. SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, and it is essential for the full activation of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders. This compound stabilizes the auto-inhibited conformation of SHP2, thereby preventing its catalytic activity and downstream signaling. Preclinical studies of similar molecules have demonstrated anti-tumor activity in various cancer models, particularly those driven by mutations in the MAPK pathway.[2]

Signaling Pathway

SHP2 is a crucial transducer of signals from activated RTKs to the downstream RAS/MAPK pathway. Upon ligand binding to an RTK, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and subsequently the RAF-MEK-ERK cascade. This pathway is central to cell proliferation, differentiation, and survival.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP SHP2->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2_IN_31 This compound Shp2_IN_31->SHP2 Inhibition

Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key in vitro potency and potential in vivo dosage information for this compound and related allosteric SHP2 inhibitors.

Table 1: In Vitro Potency of this compound

TargetIC₅₀ (nM)
SHP2 (Wild-type)13
SHP1>10000
SHP2 (E76K mutant)>10000

Data from MedchemExpress for this compound.[3]

Table 2: Representative In Vivo Dosing of Allosteric SHP2 Inhibitors in Mouse Models

CompoundDoseDosing ScheduleRoute of AdministrationMouse ModelReference
BBP-398Not specifiedOnce dailyOralNSCLC Xenografts[2]
SHP099Dose-dependentNot specifiedOralKYSE520 Xenografts[4][5]
P9 (PROTAC)25 or 50 mg/kgDailyIntraperitonealKYSE-520 Xenografts[6]

Experimental Protocols

Formulation Protocol for Oral Gavage

This protocol describes a general method for formulating a hydrophobic small molecule inhibitor like this compound for oral administration in mice. Optimization will be necessary.

Materials:

  • This compound powder

  • Vehicle components (e.g., PEG400, DMSO, Water; or commercially available vehicles like Klucel/Tween 80)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile dosing needles (oral gavage)

Procedure:

  • Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds is a mixture of PEG400, DMSO, and water. A typical ratio is 60:20:20 (v/v/v). For some compounds, a suspension in 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water can also be effective.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume. For example, for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL, you would need a 2 mg/mL solution.

  • Dissolution:

    • Add the appropriate volume of the primary solvent (e.g., DMSO) to the this compound powder in a sterile microcentrifuge tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

    • Add the remaining vehicle components (e.g., PEG400 and water) sequentially, vortexing well after each addition to ensure a homogenous solution or a fine suspension.

  • Final Preparation: Ensure the final formulation is uniform before administration. If it is a suspension, vortex immediately before drawing each dose.

  • Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store protected from light at 4°C, and re-dissolve/re-suspend completely before use.

In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Xenograft_Workflow Cell_Culture 1. Tumor Cell Culture (e.g., KYSE-520) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Initiation (Vehicle, this compound) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis 8. Data Analysis (TGI, PK/PD) Endpoint->Analysis

Caption: General workflow for an in vivo xenograft efficacy study.

Procedure:

  • Cell Culture and Implantation:

    • Culture a suitable tumor cell line (e.g., KYSE-520 for EGFR-amplified esophageal cancer, or a KRAS-mutant line) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound or vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Pharmacodynamic (PD) Analysis (Optional Satellite Group):

    • At specific time points after the final dose, euthanize a satellite group of mice.

    • Collect tumor tissue and plasma for analysis.

    • Tumor lysates can be analyzed by Western blot for levels of p-ERK to confirm target engagement.

  • Study Endpoint:

    • The study can be terminated when tumors in the control group reach a maximum allowable size, or after a fixed duration.

    • At the endpoint, collect tumors for weighing and further analysis (e.g., histology, Western blot).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the vehicle control.

    • Analyze body weight data for signs of toxicity.

    • Correlate tumor growth with PD markers if available.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The efficacy of allosteric SHP2 inhibitors is often correlated with maintaining plasma concentrations above the in vitro cellular IC₅₀ for p-ERK inhibition. Therefore, understanding the PK/PD relationship is crucial for designing an effective dosing regimen.

PK_PD_Relationship Dosing Oral Dosing of This compound PK Pharmacokinetics (Plasma Concentration) Dosing->PK PD Pharmacodynamics (Tumor p-ERK Inhibition) PK->PD > Cellular IC50 Efficacy Anti-Tumor Efficacy (Tumor Growth Inhibition) PD->Efficacy Sustained Inhibition

Caption: Logical relationship between pharmacokinetics, pharmacodynamics, and efficacy.

A typical PK/PD study would involve:

  • Administering a single dose of this compound to tumor-bearing mice.

  • Collecting plasma and tumor samples at various time points post-dosing.

  • Quantifying the concentration of this compound in plasma (PK).

  • Measuring the level of p-ERK in tumor lysates (PD).

  • Modeling the relationship between drug concentration and target inhibition.

These data will inform the selection of an optimal dosing schedule to maintain sufficient target engagement for anti-tumor efficacy.

References

Troubleshooting & Optimization

Shp2-IN-31 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the SHP2 inhibitor, Shp2-IN-31.

I. Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is often hyperactivated in various cancers.[2] By inhibiting SHP2, this compound can block this signaling cascade, leading to reduced cell proliferation and tumor growth.

2. What are the reported IC50 values for this compound?

This compound has been reported to have an IC50 of 13 nM for wild-type SHP2. It shows high selectivity over other phosphatases like SHP1 (IC50 > 10,000 nM).[1]

3. In which solvents is this compound soluble?

4. How should I store this compound?

  • Solid Compound: For long-term storage, it is recommended to store the solid powder at -20°C.

  • Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO. Aliquot these solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability. For short-term use, stock solutions can be stored at -20°C.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Problem 1: Precipitation of this compound in Cell Culture Media

  • Symptom: A precipitate is observed in the cell culture well after adding the diluted this compound working solution.

  • Cause: this compound, like many small molecule inhibitors, has poor aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous cell culture medium, the compound can crash out of solution.

  • Solution:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock solution in cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.

    • Pre-warming Media: Use pre-warmed (37°C) cell culture medium for dilutions, as solubility is often temperature-dependent.

    • Vortexing: Gently vortex or mix the solution thoroughly after each dilution step.

    • Fresh Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment. Do not store diluted aqueous solutions of this compound.

Problem 2: Inconsistent or Lack of Biological Activity

  • Symptom: No significant inhibition of downstream signaling (e.g., p-ERK levels) or expected phenotypic effects (e.g., decreased cell viability) are observed after treatment with this compound.

  • Cause:

    • Compound Degradation: Improper storage or handling, such as multiple freeze-thaw cycles of the stock solution, can lead to degradation of the compound.

    • Precipitation: The compound may have precipitated out of the cell culture medium, leading to a lower effective concentration.

    • Cell Line Resistance: The cell line used may be insensitive to SHP2 inhibition due to mutations downstream of SHP2 in the signaling pathway or reliance on alternative survival pathways.

  • Solution:

    • Proper Handling: Always aliquot stock solutions and avoid repeated freeze-thaw cycles. Protect from light where possible, although specific light sensitivity data for this compound is not available.

    • Confirm Solubility: Visually inspect your working solutions for any signs of precipitation before adding them to the cells.

    • Positive Control: Use a cell line known to be sensitive to SHP2 inhibition as a positive control to confirm the activity of your compound.

    • Dose-Response and Time-Course: Perform a dose-response experiment over a wide range of concentrations and a time-course experiment to determine the optimal treatment conditions for your specific cell line.

    • Target Engagement Assay: If available, a cellular thermal shift assay (CETSA) can be used to confirm that the compound is engaging with the SHP2 target within the cell.

III. Data Presentation

Table 1: Physicochemical and Potency Data for this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₆Cl₂N₄O₂[1]
Molecular Weight437.36 g/mol [1]
IC50 (Wild-type SHP2)13 nM[1]
IC50 (SHP1)> 10,000 nM[1]
IC50 (SHP2 E76K)> 10,000 nM[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Solid Powder-20°CYearsStore in a dry, dark place.
DMSO Stock Solution-80°CMonthsAliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
DMSO Stock Solution-20°CWeeksAliquot to avoid freeze-thaw cycles.

IV. Experimental Protocols

1. Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, weigh 4.37 mg of this compound (Molecular Weight: 437.36 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

2. Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM or RPMI-1640)

    • Sterile microcentrifuge tubes

  • Procedure (for a final concentration of 1 µM):

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

    • Perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium to create a 100 µM intermediate solution. Mix gently by pipetting.

    • Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.01%.

    • Use the working solution immediately. Do not store diluted aqueous solutions.

V. Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits SOS1 SOS1 GRB2->SOS1 Recruits RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP Promotes GDP/GTP Exchange SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change RAS_GTP RAS-GTP (Active) SHP2_active->RAS_GTP Promotes activation RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Shp2_IN_31 This compound Shp2_IN_31->SHP2_inactive Stabilizes Inactive State Shp2_IN_31->SHP2_active Inhibits Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Regulates Gene Expression

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Inconsistent or No Biological Activity Check_Precipitation Visually inspect for precipitation in cell culture media Start->Check_Precipitation Precipitation_Yes Precipitation Observed Check_Precipitation->Precipitation_Yes Precipitation_No No Precipitation Check_Precipitation->Precipitation_No Optimize_Solubilization Optimize Solubilization: - Lower final DMSO % - Use serial dilution - Pre-warm media Precipitation_Yes->Optimize_Solubilization Check_Compound_Integrity Assess Compound Integrity: - Check storage conditions - Avoid freeze-thaw cycles Precipitation_No->Check_Compound_Integrity End Problem Resolved Optimize_Solubilization->End Integrity_OK Integrity Likely OK Check_Compound_Integrity->Integrity_OK Integrity_Suspect Integrity Suspect Check_Compound_Integrity->Integrity_Suspect Check_Experimental_Conditions Review Experimental Conditions: - Dose-response appropriate? - Time-course sufficient? - Cell line sensitivity known? Integrity_OK->Check_Experimental_Conditions Use_New_Aliquot Use a fresh aliquot of stock solution Integrity_Suspect->Use_New_Aliquot Use_New_Aliquot->End Conditions_OK Conditions Seem OK Check_Experimental_Conditions->Conditions_OK Conditions_Not_OK Optimize Conditions Check_Experimental_Conditions->Conditions_Not_OK Consider_Resistance Consider Intrinsic Resistance: - Test a known sensitive cell line - Analyze downstream mutations Conditions_OK->Consider_Resistance Conditions_Not_OK->End Consider_Resistance->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Optimizing Shp2-IN-31 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Shp2-IN-31 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of the protein tyrosine phosphatase Shp2.[1][2] Shp2 is a key signaling molecule that regulates various cellular processes, including cell growth, differentiation, and oncogenic transformation.[3] It functions downstream of multiple receptor tyrosine kinases (RTKs) to activate the RAS/MAPK signaling pathway.[4] this compound exerts its inhibitory effect by binding to Shp2, which in turn blocks downstream signaling, such as the phosphorylation of ERK (pERK).[1][2]

Q2: What is the recommended starting concentration for this compound in a cell-based assay?

The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. Given its biochemical IC50 of 13 nM for wild-type Shp2, a suggested starting range for cellular assays could be from 1 nM to 10 µM.[1][2]

Q3: How should I prepare and store this compound?

For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be prepared in a suitable solvent like DMSO and can be stored at -20°C or -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working dilutions for cell culture, ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.

Q4: How does the potency of this compound compare to other Shp2 inhibitors?

This compound is a highly potent inhibitor. For comparison, the well-characterized allosteric inhibitor SHP099 has a reported IC50 of 70 nM for wild-type Shp2, while a more potent analog, RMC-4550, has an IC50 of 0.58 nM.[5] this compound, with an IC50 of 13 nM, falls within this range of potent Shp2 inhibitors.[1][2]

Troubleshooting Guides

Issue 1: No significant effect of this compound is observed on cell viability or proliferation.

Possible Cause 1: Cell Line Intrinsic Resistance

  • Explanation: Not all cell lines are sensitive to Shp2 inhibition. Cell lines with mutations downstream of Shp2 in the MAPK pathway (e.g., some BRAF or MEK mutations) may be intrinsically resistant.

  • Troubleshooting Step:

    • Verify Pathway Dependence: Confirm that the growth and survival of your cell line are dependent on the Shp2-RAS-MAPK axis. This can be done by reviewing literature for your specific cell line or by assessing the baseline activation of the pathway (e.g., pERK levels).

    • Select a Sensitive Cell Line: If possible, use a positive control cell line known to be sensitive to Shp2 inhibition.

Possible Cause 2: Suboptimal Assay Conditions

  • Explanation: The effects of this compound on cell viability may take time to manifest. The inhibitor concentration might also be too low.

  • Troubleshooting Step:

    • Time-Course Experiment: Perform a time-course experiment, assessing cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours).

    • Dose-Response Experiment: Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) to determine the EC50 for your specific cell line.

Issue 2: Inconsistent results in pERK Western blot analysis.

Possible Cause 1: Feedback Activation

  • Explanation: Inhibition of the MAPK pathway can sometimes trigger feedback loops that lead to the reactivation of ERK signaling.

  • Troubleshooting Step:

    • Time-Course Analysis: Perform a time-course experiment with shorter incubation times (e.g., 1, 2, 4, 8, and 24 hours) to capture the initial inhibition of pERK before potential feedback mechanisms are initiated.

    • Combination Therapy: Consider co-treatment with an inhibitor of an upstream RTK to prevent feedback activation.

Possible Cause 2: Experimental Variability

  • Explanation: Variations in cell seeding density, treatment time, or protein extraction can lead to inconsistent results.

  • Troubleshooting Step:

    • Standardize Protocol: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment.

    • Optimize Lysis: Use a lysis buffer containing fresh protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

Quantitative Data Summary

InhibitorTargetIC50 (nM)
This compound Wild-type Shp2 13 [1][2]
SHP1>10000[1][2]
SHP2 E76K>10000[1][2]
SHP099Wild-type Shp270[5]
RMC-4550Wild-type Shp20.58[5]
PF-07284892Wild-type Shp221[6]
NSC-87877Shp2318[6]

Experimental Protocols

Cell Viability Assay (e.g., using CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Include wells with medium only for background control. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor or vehicle control (DMSO) to the wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Western Blot for p-ERK Analysis
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Immunoblotting: Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensities to determine the relative levels of p-ERK.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Shp2 Shp2 RTK->Shp2 activates SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2->RAS promotes activation Shp2_IN_31 This compound Shp2_IN_31->Shp2 inhibits

Caption: The role of Shp2 in the RAS/MAPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Dose-Response cluster_1 Phase 2: Time-Course Analysis cluster_2 Phase 3: Target Engagement (p-ERK) P1_1 Seed cells in 96-well plate P1_2 Treat with wide concentration range (e.g., 1 nM - 10 µM) of this compound P1_1->P1_2 P1_3 Incubate for a fixed time (e.g., 72h) P1_2->P1_3 P1_4 Perform cell viability assay P1_3->P1_4 P1_5 Determine approximate EC50 P1_4->P1_5 P2_1 Treat cells with EC50 concentration P1_5->P2_1 P2_2 Incubate for different durations (e.g., 24h, 48h, 72h, 96h) P2_1->P2_2 P2_3 Perform cell viability assay P2_2->P2_3 P2_4 Determine optimal incubation time P2_3->P2_4 P3_1 Treat cells with refined dose range around EC50 P2_4->P3_1 P3_2 Incubate for short duration (e.g., 1-4h) P3_1->P3_2 P3_3 Perform Western blot for p-ERK P3_2->P3_3 P3_4 Confirm on-target activity P3_3->P3_4

Caption: A stepwise workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting_Guide Start No or weak effect observed Check_Concentration Is the concentration range appropriate? (Consider IC50 of 13 nM) Start->Check_Concentration Check_Time Is the incubation time sufficient? Check_Concentration->Check_Time Yes Solution_Concentration Perform a wider dose-response (e.g., 1 nM - 10 µM) Check_Concentration->Solution_Concentration No Check_Cell_Line Is the cell line dependent on Shp2 signaling? Check_Time->Check_Cell_Line Yes Solution_Time Perform a time-course experiment (24h, 48h, 72h, 96h) Check_Time->Solution_Time No Solution_Cell_Line Verify pathway dependence (p-ERK) or use a sensitive control cell line Check_Cell_Line->Solution_Cell_Line No End Optimal conditions identified Check_Cell_Line->End Yes Solution_Concentration->End Solution_Time->End Solution_Cell_Line->End

Caption: A troubleshooting decision tree for experiments where this compound shows little to no effect.

References

Technical Support Center: Understanding Potential Off-Target Effects of SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific inhibitor designated "Shp2-IN-31" is not publicly available. This technical support center provides guidance on the known potential off-target effects of the two major classes of SHP2 inhibitors: active-site inhibitors and allosteric inhibitors . Researchers should consider these class-specific effects when interpreting experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of SHP2 inhibitors and how do their potential off-target effects differ?

A1: There are two main classes of SHP2 inhibitors, each with a distinct mechanism of action and a different profile of potential off-target effects.

  • Active-site inhibitors bind directly to the catalytic pocket of SHP2. Some inhibitors in this class have been reported to have off-target effects on protein tyrosine kinases (PTKs), such as the Platelet-Derived Growth Factor Receptor β (PDGFRβ) and Src kinase.[1][2][3]

  • Allosteric inhibitors bind to a tunnel-like pocket away from the active site, stabilizing SHP2 in an inactive conformation.[4][5][6] A significant off-target effect discovered for this class is the inhibition of autophagy.[4][5][6] These inhibitors can accumulate in lysosomes and block autophagic flux in a manner that is independent of their on-target SHP2 inhibition.[4][5][6][7]

Q2: My experimental results are inconsistent with known SHP2 signaling. Could an off-target effect be responsible?

A2: Yes, unexpected results could be due to off-target activities. If you are using an active-site inhibitor, consider if your results could be explained by the inhibition of tyrosine kinases like PDGFRβ or Src.[1][2] If you are using an allosteric inhibitor, unexpected effects on cell survival or metabolism might be linked to the inhibition of autophagy.[4][5][6] It is crucial to perform control experiments to dissect on-target versus off-target effects.

Q3: How does the off-target inhibition of autophagy by allosteric SHP2 inhibitors occur?

A3: Recent studies have shown that many allosteric SHP2 inhibitors are weak bases that can accumulate in the acidic environment of lysosomes.[4][5][6][7] This accumulation disrupts lysosomal function and blocks autophagic flux, which is the process of degrading and recycling cellular components.[4][5][6] This effect is independent of SHP2, meaning it occurs even in cells lacking the SHP2 protein.[8]

Q4: Can the off-target effects of SHP2 inhibitors be therapeutically beneficial?

A4: Interestingly, yes. The off-target inhibition of autophagy by allosteric SHP2 inhibitors has been shown to contribute to their antitumor activity, especially in RAS-driven cancers.[4][5][6] By blocking autophagy, which cancer cells can use as a survival mechanism, these inhibitors can enhance their own therapeutic efficacy.[5][6] This provides a framework for harnessing both on- and off-target activities for improved cancer treatment.[4][5][6]

Troubleshooting Guides

Issue 1: Inhibition of downstream MAPK signaling (p-ERK) is observed, but I also see a reduction in the phosphorylation of a receptor tyrosine kinase (RTK) like PDGFRβ.

  • Question: I am using an active-site SHP2 inhibitor and see reduced PDGFRβ phosphorylation, which is not an expected direct consequence of SHP2 inhibition in my system. Is this an off-target effect?

  • Answer: This is a known off-target effect for some active-site SHP2 inhibitors like IIB-08, 11a-1, and GS-493.[1][2][3] These compounds can directly or indirectly inhibit the kinase activity of PDGFRβ, independent of their action on SHP2.[1][2][3]

  • Troubleshooting Steps:

    • Confirm the Effect: Test the inhibitor in cells that lack SHP2. If the inhibitor still reduces PDGFRβ phosphorylation, the effect is SHP2-independent.[3]

    • Use a Different Inhibitor Class: Compare your results with an allosteric SHP2 inhibitor (e.g., SHP099), which is not known to have off-target effects on PDGFRβ.[9][10]

    • In Vitro Kinase Assay: Perform an in vitro kinase assay using purified PDGFRβ and your inhibitor to determine if the inhibition is direct.[1][2]

Issue 2: My allosteric SHP2 inhibitor is causing more cell death than expected based on MAPK pathway inhibition alone, and I see an accumulation of LC3-II protein on a Western blot.

  • Question: I'm using an allosteric SHP2 inhibitor and observe a significant increase in the lipidated form of LC3 (LC3-II). Does this indicate an induction of autophagy or a blockage?

  • Answer: An accumulation of LC3-II can indicate either the induction of autophagy (more autophagosomes are being formed) or a block in the autophagic flux (autophagosomes are not being degraded). Allosteric SHP2 inhibitors are known to block autophagic flux by impairing lysosomal function.[4][5][6][11]

  • Troubleshooting Steps:

    • Perform an Autophagic Flux Assay: To distinguish between induction and blockage, you must measure autophagic flux. This is typically done by treating cells with your inhibitor in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[12] If your SHP2 inhibitor is blocking flux, you will see an accumulation of LC3-II, but there will be little to no further increase when a lysosomal inhibitor is added.[12]

    • Monitor p62/SQSTM1 Levels: The protein p62 is a cargo receptor that is degraded during autophagy. A block in autophagic flux will lead to the accumulation of p62. Check p62 levels by Western blot; an increase alongside LC3-II accumulation strongly suggests a blockage.

    • Use SHP2 Knockout Cells: To confirm the effect is SHP2-independent, treat SHP2 knockout cells with your inhibitor and monitor LC3-II and p62 levels. An accumulation of these markers would confirm an off-target effect.[8]

Data Presentation

Table 1: Summary of Known Off-Target Effects of Selected Active-Site SHP2 Inhibitors

InhibitorTarget ClassOff-Target(s)Observed EffectContextReference
IIB-08 Active-SitePDGFRβInhibition of ligand-evoked phosphorylationCellular[1][2][3]
11a-1 Active-SitePDGFRβInhibition of ligand-evoked phosphorylationCellular[1][2][3]
GS-493 Active-SitePDGFRβ, SRCInhibition of ligand-evoked phosphorylation and direct kinase activityCellular & In Vitro[1][2]

Table 2: Summary of Off-Target Autophagy Inhibition by Allosteric SHP2 Inhibitors

Inhibitor ClassOff-Target ProcessMechanismConsequenceReference
Allosteric AutophagyAccumulation in lysosomes, blockage of autophagic fluxSHP2-independent inhibition of cellular recycling, potential contribution to anti-tumor activity[4][5][6][7]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to test for direct inhibition of a potential off-target kinase (e.g., PDGFRβ, SRC) by a SHP2 inhibitor. A luminescence-based assay measuring ATP consumption, such as ADP-Glo™, is a common method.[13]

Materials:

  • Purified recombinant kinase (e.g., PDGFRβ)

  • Specific peptide substrate for the kinase

  • SHP2 inhibitor compound

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a serial dilution of the SHP2 inhibitor in kinase assay buffer. Include a vehicle control (e.g., DMSO) and a known inhibitor of the kinase as a positive control.[13]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted inhibitor or control to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its peptide substrate).

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km for the specific kinase.[13]

  • Incubation: Incubate the plate at 30°C for 60 minutes. This time may need optimization.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.[13]

Protocol 2: Autophagic Flux Assay by Western Blot

This protocol determines if an allosteric SHP2 inhibitor blocks autophagic flux by measuring LC3-II and p62 levels in the presence and absence of a lysosomal inhibitor.[12]

Materials:

  • Cell line of interest

  • Allosteric SHP2 inhibitor

  • Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM)

  • Complete cell culture medium

  • PBS, RIPA lysis buffer, protease/phosphatase inhibitors

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-Actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and Western blot imaging system

Methodology:

  • Cell Treatment: Seed cells to be 60-70% confluent at the time of harvest. Treat cells with the SHP2 inhibitor at the desired concentration, vehicle control, or the SHP2 inhibitor plus Bafilomycin A1 for the final 2-4 hours of the total treatment time. A Bafilomycin A1-only control should also be included.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for LC3-II and p62, normalizing to a loading control (e.g., Actin). Autophagic flux is determined by comparing the amount of LC3-II in the presence of the SHP2 inhibitor versus the inhibitor plus Bafilomycin A1. A significant accumulation of LC3-II and p62 with the SHP2 inhibitor, and no further substantial increase in LC3-II with the addition of Bafilomycin A1, indicates a block in flux.

Mandatory Visualizations

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation GRB2_SOS GRB2-SOS RAS RAS GRB2_SOS->RAS Activation SHP2->GRB2_SOS Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Simplified SHP2 signaling cascade via the RAS/MAPK pathway.

Off_Target_Autophagy_Inhibition cluster_cell Cell cluster_lysosome Lysosome (Acidic) Inhibitor Allosteric SHP2 Inhibitor Accumulation Inhibitor Accumulation Inhibitor->Accumulation Enters Cell & Accumulates Block Blockage of Autophagic Flux Accumulation->Block Causes Autophagosome Autophagosome Fusion Autophagosome->Fusion Fusion->Block Blocked

Caption: Mechanism of off-target autophagy inhibition by allosteric SHP2 inhibitors.

Off_Target_Workflow cluster_AS Active-Site Inhibitor cluster_Allo Allosteric Inhibitor Start Observe Unexpected Phenotype with SHP2 Inhibitor Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Inhibitor_Class Identify Inhibitor Class (Active-Site vs. Allosteric) Hypothesis->Inhibitor_Class AS_Test Perform In Vitro Kinase Assay (e.g., PDGFRβ, SRC) Inhibitor_Class->AS_Test Active-Site Allo_Test Perform Autophagic Flux Assay (LC3-II, p62) Inhibitor_Class->Allo_Test Allosteric AS_Control Test in SHP2 KO Cells AS_Test->AS_Control Conclusion Confirm On-Target vs. Off-Target Effect AS_Control->Conclusion Allo_Control Test in SHP2 KO Cells Allo_Test->Allo_Control Allo_Control->Conclusion

Caption: Experimental workflow to investigate potential off-target effects.

References

Technical Support Center: Shp2-IN-31 and Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering confounding results when using Shp2-IN-31 and other allosteric SHP2 inhibitors. A significant body of evidence reveals that the anti-tumor activity of these inhibitors can be influenced by an off-target, SHP2-independent inhibition of autophagy.

Frequently Asked Questions (FAQs)

Q1: We observe significant anti-tumor effects with this compound in our cancer cell line, but we are unsure if this is solely due to SHP2 inhibition. Could other mechanisms be at play?

A1: Yes, it is highly probable that another mechanism is contributing to the observed anti-tumor activity. Recent studies have discovered that many allosteric SHP2 inhibitors, a class to which this compound belongs, can induce off-target inhibition of autophagy.[1][2][3][4] This occurs independently of their ability to inhibit SHP2 and can significantly contribute to their overall anti-cancer effects.

Q2: How do allosteric SHP2 inhibitors inhibit autophagy?

A2: Allosteric SHP2 inhibitors have been found to accumulate in lysosomes.[1][3][4] This accumulation disrupts lysosomal function and blocks autophagic flux, which is the process of degradation and recycling of cellular components by the lysosome. The inhibition of autophagosome-lysosome fusion is a key part of this mechanism.[2]

Q3: Is this off-target autophagy inhibition a common issue with all SHP2 inhibitors?

A3: This off-target effect has been specifically associated with allosteric SHP2 inhibitors like SHP099 and IACS-13909.[1][2] It is crucial to determine if this compound falls into this category. Active site-targeting SHP2 inhibitors may have different off-target profiles.[5][6]

Q4: How can we experimentally verify if the effects of our SHP2 inhibitor are due to on-target SHP2 inhibition versus off-target autophagy inhibition?

A4: To dissect the on-target versus off-target effects, you can perform experiments in SHP2-knockout (SHP2-/-) or SHP2-knockdown cells. If the inhibitor still exerts its anti-proliferative or cytotoxic effects in the absence of SHP2, it indicates an off-target mechanism. Additionally, you can rescue the on-target effects by expressing a drug-resistant SHP2 mutant.

Troubleshooting Guides

Issue 1: Inconsistent or Confounding Cell Viability Results

Possible Cause: The observed cell death or growth inhibition may be a combination of on-target SHP2 inhibition and off-target autophagy inhibition, making it difficult to interpret the specific role of SHP2.

Troubleshooting Steps:

  • Generate SHP2 Knockout/Knockdown Cells: Use CRISPR/Cas9 or shRNA to create a cell line model that lacks SHP2.

  • Perform Comparative Cell Viability Assays: Treat both the wild-type and SHP2-deficient cell lines with a dose range of this compound.

  • Analyze the Results:

    • If the inhibitor is still effective in SHP2-deficient cells, a significant portion of its activity is SHP2-independent.

    • The difference in sensitivity between the wild-type and SHP2-deficient cells can be attributed to the on-target effect.

Issue 2: Difficulty in Correlating p-ERK Inhibition with Anti-tumor Activity

Possible Cause: While SHP2 inhibition is expected to decrease p-ERK levels, the overall anti-tumor effect might be more strongly influenced by the off-target autophagy inhibition, leading to a disconnect between the two readouts.

Troubleshooting Steps:

  • Measure Autophagic Flux: Directly assess the impact of this compound on autophagy.

  • Western Blot for Autophagy Markers: Analyze the levels of LC3-II and p62/SQSTM1. An accumulation of both proteins in the presence of the inhibitor suggests a blockage in autophagic flux.

  • Autophagic Flux Assay with Lysosomal Inhibitors: Compare the accumulation of LC3-II in the presence of this compound alone versus in combination with a known lysosomal inhibitor like chloroquine (B1663885) (CQ) or bafilomycin A1 (BafA1). If this compound does not lead to a further increase in LC3-II levels in the presence of CQ or BafA1, it indicates that the inhibitor is blocking autophagic flux at the lysosomal stage.[1]

Quantitative Data Summary

The following table summarizes the effective concentrations for autophagy inhibition by representative allosteric SHP2 inhibitors. This data can serve as a reference for designing experiments with this compound.

InhibitorEC50 for Autophagy InhibitionCell LineReference
SHP09910.6 µMU2OS[1][2]
IACS-139091.4 µMU2OS[1][2]

Experimental Protocols

Western Blot for Autophagy Markers (LC3 and p62)
  • Cell Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a positive control for autophagy inhibition (e.g., chloroquine at 50 µM) and a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Signaling Pathways and Experimental Workflows

SHP2_Canonical_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS promotes activation Shp2_IN_31 This compound (On-Target) Shp2_IN_31->SHP2 inhibits

Caption: On-target effect of this compound on the canonical RAS/MAPK signaling pathway.

Off_Target_Autophagy_Inhibition Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Shp2_IN_31 This compound (Off-Target) Shp2_IN_31->Lysosome accumulates in & disrupts function

Caption: Off-target autophagy inhibition by this compound via lysosomal disruption.

Troubleshooting_Workflow Start Confounding Results with This compound Question1 Is the effect SHP2-dependent? Start->Question1 SHP2_KO_KD Perform experiments in SHP2-KO/KD cells Question1->SHP2_KO_KD To determine Result1_Yes Effect is abolished or significantly reduced SHP2_KO_KD->Result1_Yes outcome 1 Result1_No Effect persists SHP2_KO_KD->Result1_No outcome 2 Conclusion1 Effect is primarily on-target Result1_Yes->Conclusion1 Conclusion2 Significant off-target effect exists Result1_No->Conclusion2 Question2 Does this compound inhibit autophagy? Conclusion2->Question2 Autophagy_Assay Perform autophagic flux assay Question2->Autophagy_Assay To determine Result2_Yes Autophagic flux is blocked Autophagy_Assay->Result2_Yes outcome 1 Result2_No Autophagic flux is normal Autophagy_Assay->Result2_No outcome 2 Conclusion3 Off-target effect is autophagy inhibition Result2_Yes->Conclusion3 Conclusion4 Investigate other off-target mechanisms Result2_No->Conclusion4

Caption: Troubleshooting workflow to dissect on- and off-target effects of this compound.

References

Technical Support Center: Overcoming Resistance to Shp2-IN-31 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shp2-IN-31. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and understand potential resistance mechanisms when working with the SHP2 inhibitor this compound, also known as BBP-398.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as BBP-398 or IACS-15509) is a potent and selective, orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is often hyperactivated in cancer.[3][4] this compound binds to a unique allosteric site on the SHP2 protein, stabilizing it in an inactive, auto-inhibited conformation.[3][5] This prevents SHP2 from being activated by upstream receptor tyrosine kinases (RTKs), thereby blocking downstream signaling through the RAS-ERK pathway and inhibiting the proliferation of cancer cells.[3][6]

Q2: I am not seeing the expected level of pERK inhibition in my cancer cell line after treatment with this compound. What could be the reason?

Several factors could contribute to a lack of pERK inhibition:

  • Cell Line Intrinsic Resistance: Some cancer cell lines may have intrinsic resistance to SHP2 inhibition. This could be due to a lack of dependence on the SHP2-RAS-MAPK signaling axis for survival. For instance, cells with mutations downstream of SHP2 (e.g., in RAF or MEK) may be less sensitive.

  • Suboptimal Drug Concentration or Exposure: Ensure that the concentration of this compound used is appropriate for your cell line. We recommend performing a dose-response experiment to determine the IC50 for pERK inhibition in your specific model. Also, consider the stability of the compound in your culture medium over the course of the experiment.

  • Experimental Error: Verify the accuracy of your experimental setup, including drug concentration, cell seeding density, and incubation times. Ensure the quality of your antibodies and reagents for Western blotting.

Q3: My cancer cells initially respond to this compound, but then they develop resistance. What are the potential mechanisms of acquired resistance?

Acquired resistance to allosteric SHP2 inhibitors is an area of active research. Based on studies with similar inhibitors, several mechanisms can be hypothesized:

  • Feedback Reactivation of Receptor Tyrosine Kinases (RTKs): Prolonged inhibition of SHP2 can lead to a feedback loop that results in the hyperactivation of upstream RTKs.[1][7] This can lead to the phosphorylation of SHP2 at tyrosine 62 (Tyr62).[1][7][8] This phosphorylation event can stabilize SHP2 in an open, active conformation, which prevents the binding of allosteric inhibitors like this compound and restores downstream ERK signaling.[1][7][8]

  • Mutations in the SHP2 Allosteric Binding Site: Although not yet reported specifically for this compound, mutations in the allosteric binding pocket of SHP2 could theoretically prevent the drug from binding effectively, leading to resistance.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependence on the SHP2-RAS-MAPK axis. This could include the activation of the PI3K-AKT pathway.[9]

  • KRAS Amplification: In the context of combination therapy with KRAS G12C inhibitors, amplification of the KRAS G12C allele has been identified as a potential resistance mechanism.[9]

Q4: How can I overcome resistance to this compound in my experiments?

Based on the known resistance mechanisms, several strategies can be employed:

  • Combination Therapy: This is the most promising approach.

    • With RTK Inhibitors: If resistance is mediated by feedback activation of an RTK, combining this compound with an inhibitor of that specific RTK (e.g., an EGFR inhibitor like osimertinib (B560133) for EGFR-mutant cancers) can be effective.[5][10]

    • With Downstream Pathway Inhibitors: Combining this compound with inhibitors of downstream components of the MAPK pathway, such as MEK inhibitors (e.g., trametinib), can prevent ERK rebound and be more effective than either agent alone.[11]

    • With KRAS G12C Inhibitors: In KRAS G12C-mutant cancers, combining this compound with a KRAS G12C inhibitor like sotorasib (B605408) can lead to synergistic anti-tumor activity.[4]

  • Investigating Altered Signaling Pathways: If you suspect bypass pathway activation, perform phosphoproteomic or transcriptomic analyses to identify the activated pathways and target them with appropriate inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (BBP-398).

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50
Wild-type SHP213 nM
SHP1>10,000 nM
SHP2 (E76K mutant)>10,000 nM

(Data from MedChemExpress product datasheet)

Table 2: Preclinical Efficacy of BBP-398 in Xenograft Models

Cancer ModelTreatmentOutcome
HCC827 (NSCLC, EGFR mutant)BBP-398 (monotherapy)Dose-dependent efficacy
KYSE-520 (Esophageal Squamous Cell Carcinoma)BBP-398 (monotherapy)Dose-dependent efficacy
NCI-H358 (NSCLC, KRAS G12C)BBP-398 + SotorasibTumor regression
HCC827 erlotinib (B232) resistant (ER)BBP-398 + OsimertinibTumor regression

(Data from Stice et al., Mol Cancer Ther 2021)[12][13]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of pERK Inhibition

This protocol is for assessing the inhibition of SHP2 signaling by measuring the phosphorylation of its downstream effector, ERK.

  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with a dose range of this compound or DMSO (vehicle control) for 2 hours.

    • Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize p-ERK levels to total ERK and the loading control.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is for assessing the effect of this compound on cancer cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.

  • Cell Implantation:

    • Subcutaneously inject 5 x 10^6 cancer cells (resuspended in a 1:1 mixture of PBS and Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

  • Drug Administration:

    • Prepare this compound in an appropriate vehicle for oral gavage.

    • Administer this compound, a combination agent, or vehicle control to the respective groups daily or as determined by pharmacokinetic studies.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

    • Tumor weight can be measured, and tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blotting for pERK) or histological examination.

    • Plot tumor growth curves and perform statistical analysis to compare treatment groups.

Visualizations

SHP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruits and Activates SHP2_active SHP2 (active) SHP2_inactive->SHP2_active GRB2_SOS1 GRB2-SOS1 SHP2_active->GRB2_SOS1 Activates RAS_GDP RAS-GDP (inactive) GRB2_SOS1->RAS_GDP Promotes GDP/GTP exchange RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Gene Expression (Proliferation, Survival) pERK->Proliferation Shp2_IN_31 This compound Shp2_IN_31->SHP2_inactive Stabilizes inactive state

Caption: Canonical SHP2 signaling pathway and the mechanism of action of this compound.

Acquired_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_active_open SHP2 (active/open) RTK->SHP2_active_open Phosphorylates at Tyr62 SHP2_inactive SHP2 (inactive) ERK_inhibition ERK Inhibition SHP2_inactive->ERK_inhibition pY62_SHP2 pY62-SHP2 (Resistant) SHP2_active_open->pY62_SHP2 RAS_GTP RAS-GTP pY62_SHP2->RAS_GTP Restores activation Feedback_loop Feedback Reactivation ERK_inhibition->Feedback_loop Feedback_loop->RTK Upregulates Shp2_IN_31 This compound Shp2_IN_31->SHP2_inactive Inhibition Shp2_IN_31->pY62_SHP2 Binding blocked pERK pERK RAS_GTP->pERK Restores signaling

Caption: A potential mechanism of acquired resistance to allosteric SHP2 inhibitors.

Experimental_Workflow_pERK cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells (6-well plate) starve_cells Serum Starve (4-6 hours) seed_cells->starve_cells treat_inhibitor Treat with This compound starve_cells->treat_inhibitor stimulate_gf Stimulate with Growth Factor treat_inhibitor->stimulate_gf lyse_cells Cell Lysis stimulate_gf->lyse_cells quantify_protein Protein Quantification lyse_cells->quantify_protein western_blot Western Blot (pERK, Total ERK) quantify_protein->western_blot analyze_data Densitometry Analysis western_blot->analyze_data

Caption: Experimental workflow for assessing pERK inhibition by Western blot.

References

Shp2-IN-31 Technical Support Center: Interpreting Unexpected Phenotypes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shp2-IN-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes and to offer troubleshooting strategies for common issues encountered when using this allosteric Shp2 inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: We are observing a stronger anti-proliferative effect than anticipated, or cell death in cell lines that are not highly dependent on the RAS/MAPK pathway. What could be the underlying mechanism?

This is a recognized phenomenon with some allosteric SHP2 inhibitors. Recent studies have revealed that these inhibitors can have off-target effects, most notably the inhibition of autophagy.[1][2]

  • Mechanism: Shp2 allosteric inhibitors can accumulate in lysosomes and block autophagic flux in a manner that is independent of Shp2.[1][2] This off-target activity can contribute to the overall anti-tumor effect, especially in RAS-driven cancers where autophagy can be a pro-survival mechanism.[1][2]

  • Troubleshooting Steps:

    • Assess Autophagy Markers: To determine if autophagy inhibition is occurring, analyze key autophagy markers by western blot. Look for an accumulation of LC3-II and p62/SQSTM1.

    • Control Experiments: Include a known autophagy inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) as a positive control in your experiments to compare the phenotype.

    • Shp2-Independent Effects: To confirm the effect is Shp2-independent, you can use siRNA or CRISPR to knock down Shp2 and then treat with this compound. If the phenotype persists in the absence of Shp2, it is likely an off-target effect.

FAQ 2: We are not observing the expected decrease in p-ERK levels after treatment with this compound. What are the possible reasons?

Several factors can lead to a lack of a discernible effect on phosphorylated ERK (p-ERK).

  • Cell Line Context:

    • Intrinsic Resistance: The cell line may have mutations downstream of SHP2 in the MAPK pathway (e.g., BRAF or MEK mutations), rendering it resistant to SHP2 inhibition.[3]

    • Alternative Pathways: The survival and proliferation of your cell line might be driven by pathways other than the SHP2-RAS-MAPK axis.[3]

  • Experimental Conditions:

    • Suboptimal Treatment Time: The effect of Shp2 inhibitors on p-ERK can be transient. It is crucial to perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing p-ERK inhibition.[3]

    • Feedback Activation: Prolonged treatment with SHP2 inhibitors can sometimes lead to feedback activation of receptor tyrosine kinases (RTKs), which can reactivate the MAPK pathway.[3]

  • Troubleshooting Steps:

    • Cell Line Characterization: Confirm the genetic background of your cell line to ensure it is a suitable model for Shp2 inhibition.

    • Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response and time-course experiment to determine the optimal concentration and time for this compound treatment in your specific cell line.

    • Western Blot Optimization: Ensure your western blot protocol is optimized for detecting p-ERK. This includes using fresh lysis buffer with phosphatase inhibitors and appropriate antibody concentrations.[3]

FAQ 3: We are observing unexpected changes in other signaling pathways, such as PI3K/AKT or JAK/STAT. Is this a known effect of Shp2 inhibition?

Yes, SHP2 is a complex signaling node with roles beyond the RAS/MAPK pathway.[4][5] Therefore, its inhibition can lead to unexpected alterations in other signaling cascades.

  • PI3K/AKT Pathway: SHP2 can have both positive and negative regulatory roles on the PI3K/AKT pathway depending on the cellular context.[4][6] In some scenarios, SHP2 dephosphorylates Gab1, which can reduce PI3K activation.[6] Thus, SHP2 inhibition might paradoxically increase AKT signaling in certain contexts.

  • JAK/STAT Pathway: SHP2 can act as a negative regulator of the JAK/STAT pathway.[7] Inhibition of SHP2 can, therefore, lead to an increase in STAT phosphorylation and activation.[7]

  • Troubleshooting and Interpretation:

    • Pathway Analysis: When observing unexpected phenotypes, it is advisable to perform a broader analysis of key signaling pathways, including PI3K/AKT and JAK/STAT, using techniques like western blotting or phospho-kinase arrays.

    • Literature Review: The role of SHP2 can be highly cell-type and context-specific. A thorough review of the literature for the specific cellular model you are using is recommended.

Quantitative Data Summary

Table 1: Effects of Allosteric Shp2 Inhibitors on Cellular Pathways

Parameter Expected On-Target Effect Potential Off-Target/Unexpected Effect
RAS/MAPK Signaling Inhibition of p-ERK Transient inhibition, potential for rebound activation
Autophagy No direct effect expected Inhibition of autophagic flux (accumulation of LC3-II and p62)[1][2]
PI3K/AKT Signaling Context-dependent Potential for increased p-AKT in certain cell lines[4][6]

| JAK/STAT Signaling | No direct effect expected | Increased p-STAT in specific contexts[7] |

Experimental Protocols

Western Blot Analysis for p-ERK and Autophagy Markers
  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at the desired concentrations for the determined time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[3]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-LC3B, anti-p62, anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

SHP2_On_Target_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos1 Grb2/SOS1 RTK->Grb2_Sos1 SHP2 SHP2 RTK->SHP2 activates Ras_GDP RAS-GDP (Inactive) Grb2_Sos1->Ras_GDP Ras_GTP RAS-GTP (Active) Ras_GDP->Ras_GTP SOS1 RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation SHP2->Grb2_Sos1 promotes complex formation Shp2_IN_31 This compound Shp2_IN_31->SHP2 inhibits

Caption: On-target signaling pathway of Shp2 and its inhibition by this compound.

Shp2_Inhibitor_Off_Target cluster_cell Cell cluster_lysosome Lysosome Shp2_IN_31 This compound Lysosome Lysosomal Accumulation Shp2_IN_31->Lysosome Autolysosome Autolysosome Lysosome->Autolysosome inhibits fusion Autophagosome Autophagosome Autophagosome->Autolysosome fusion Degradation Cargo Degradation Autolysosome->Degradation Cell_Death Enhanced Cell Death Autolysosome->Cell_Death blockage leads to Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_On_Target Verify On-Target Engagement (e.g., p-ERK levels) Start->Check_On_Target No_On_Target No or Weak On-Target Effect Check_On_Target->No_On_Target No On_Target_OK On-Target Effect Confirmed Check_On_Target->On_Target_OK Yes Optimize_Experiment Optimize Experiment: - Dose-response - Time-course - Check cell line genetics No_On_Target->Optimize_Experiment Optimize_Experiment->Check_On_Target Re-evaluate Investigate_Off_Target Investigate Off-Target Mechanisms On_Target_OK->Investigate_Off_Target Autophagy Assess Autophagy Markers (LC3-II, p62) Investigate_Off_Target->Autophagy Stronger than expected cytotoxicity? Other_Pathways Profile Other Pathways (p-AKT, p-STAT) Investigate_Off_Target->Other_Pathways Unusual signaling changes? Interpret Interpret Data in Context of On- and Off-Target Effects Autophagy->Interpret Other_Pathways->Interpret

References

How to mitigate Shp2-IN-31 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shp2-IN-31, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address potential experimental challenges, with a focus on mitigating off-target kinase inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in various signaling pathways.[1][2] Shp2 is a key component of the RAS-MAPK, JAK-STAT, and PI3K-AKT signaling cascades, making it a significant target in cancer research and other diseases.[1][3]

Q2: How selective is this compound?

This compound demonstrates high selectivity for its intended target. Biochemical assays have shown that it potently inhibits wild-type Shp2 with an IC50 value of 13 nM. In contrast, it shows minimal inhibition of the closely related phosphatase SHP1 and the E76K mutant of Shp2, with IC50 values greater than 10,000 nM for both.[4] While comprehensive kinome-wide screening data for this compound is not publicly available, its high selectivity against closely related phosphatases suggests a favorable profile. However, it is always recommended to experimentally validate its selectivity in your specific model system.

Q3: What are the known off-target effects of other Shp2 inhibitors?

While specific off-target kinase data for this compound is limited, studies on other active site-targeting Shp2 inhibitors have revealed off-target effects on protein tyrosine kinases (PTKs). For instance, the Shp2 inhibitor GS-493 was found to inhibit PDGFRβ and SRC kinase activity in vitro.[4] Researchers should be aware of the potential for off-target effects on tyrosine kinases when using any Shp2 inhibitor and interpret their results with caution.

Q4: How can I experimentally assess the potential off-target effects of this compound?

To assess the off-target effects of this compound in your experimental setup, a multi-pronged approach is recommended:

  • Biochemical Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions. This can be done through commercial services that offer kinome-wide profiling.

  • Cellular Thermal Shift Assay (CETSA): This method confirms direct target engagement in a cellular context. A significant thermal shift of Shp2 in the presence of this compound, without a corresponding shift in potential off-target kinases, would indicate on-target specificity.

  • Western Blot Analysis: Examine the phosphorylation status of key downstream effectors of Shp2 (e.g., ERK) and compare this with the phosphorylation status of downstream targets of suspected off-target kinases.

  • Use of Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to Shp2 inhibition, use a structurally different Shp2 inhibitor as a control. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Issue Possible Cause Troubleshooting Steps Expected Outcome
Unexpected or paradoxical cellular phenotype Off-target inhibition of a kinase with an opposing function.1. Perform a dose-response experiment to determine if the phenotype is concentration-dependent. 2. Conduct a kinome-wide selectivity screen to identify potential off-target kinases. 3. Use siRNA or CRISPR to knock down Shp2 and compare the phenotype to that of inhibitor treatment.A clear correlation between Shp2 inhibition and the observed phenotype, or identification of a specific off-target kinase responsible for the unexpected effect.
High levels of cytotoxicity at effective concentrations Off-target inhibition of kinases essential for cell survival.1. Determine the lowest effective concentration of this compound that inhibits Shp2 activity without causing significant cell death. 2. Perform apoptosis assays (e.g., Annexin V staining) to confirm the mechanism of cell death. 3. Test the inhibitor in multiple cell lines to assess if the cytotoxicity is cell-type specific.Identification of a therapeutic window where on-target inhibition is achieved with minimal cytotoxicity.
Inconsistent results between experiments 1. Variability in cell culture conditions. 2. Degradation of the inhibitor. 3. Inconsistent inhibitor concentration.1. Standardize cell culture protocols, including cell density and passage number. 2. Prepare fresh stock solutions of this compound and store them appropriately. 3. Verify the concentration of the inhibitor stock solution.Improved reproducibility of experimental results.

Experimental Protocols

Biochemical Kinase Profiling (Radiometric Assay)

This protocol provides a general method for assessing the inhibitory activity of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/ml BSA)

  • [γ-33P]ATP

  • 10% Phosphoric acid

  • Phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the reaction by adding [γ-33P]ATP.

  • Incubate the plate at 30°C for a predetermined time.

  • Stop the reaction by adding 10% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with 0.5% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value for each kinase.

Data Presentation:

The results of the kinase profiling should be summarized in a table.

KinaseIC50 (nM)
Shp2 (On-Target) 13
Off-Target Kinase 1>10,000
Off-Target Kinase 2>10,000
......
Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the direct binding of this compound to Shp2 in intact cells.

Materials:

  • Cells expressing the target protein (Shp2)

  • This compound stock solution

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific for Shp2

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at different temperatures for 3 minutes using a thermal cycler.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble Shp2 in the supernatant by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Shp2_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2_Sos Grb2-Sos RTK->Grb2_Sos Shp2 Shp2 RTK->Shp2 Activation PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Ras Ras Grb2_Sos->Ras Shp2->Ras Activation Shp2->PI3K Shp2->JAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: Overview of major signaling pathways regulated by Shp2.

Experimental_Workflow start Start: Hypothesize Off-Target Effect biochem Biochemical Kinase Profiling start->biochem cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa western Western Blot Analysis start->western phenotype Phenotypic Comparison (Inhibitor vs. Genetic Knockdown) start->phenotype data_analysis Analyze and Interpret Data biochem->data_analysis cetsa->data_analysis western->data_analysis phenotype->data_analysis conclusion Conclusion: On-Target vs. Off-Target Effect data_analysis->conclusion

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Logic issue Issue Encountered (e.g., Unexpected Phenotype) dose_response Perform Dose-Response Curve issue->dose_response is_dose_dependent Is the effect dose-dependent? dose_response->is_dose_dependent on_target Likely On-Target Effect is_dose_dependent->on_target Yes off_target Potential Off-Target Effect is_dose_dependent->off_target No validate Validate with Orthogonal Methods (e.g., Kinome Screen, CETSA) off_target->validate

Caption: Logic diagram for troubleshooting unexpected experimental outcomes.

References

Shp2-IN-31 inconsistent results in 2D vs 3D culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering inconsistent results with Shp2-IN-31 between 2D monolayer and 3D spheroid/organoid culture systems. The information provided is based on the known mechanisms of SHP2 inhibition and established principles of 3D cell culture.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significantly higher IC50 value for this compound in my 3D spheroids compared to my 2D monolayer culture?

This is a common observation when transitioning from 2D to 3D models. Several factors can contribute to this apparent decrease in drug sensitivity:

  • Limited Drug Penetration: The dense, multi-layered structure of 3D spheroids can act as a physical barrier, preventing this compound from reaching the cells in the core.

  • Altered Cellular State: Cells in 3D cultures often exhibit lower proliferation rates and different metabolic profiles compared to their rapidly dividing 2D counterparts. As SHP2 inhibitors primarily target signaling pathways that drive proliferation, the reduced growth rate in 3D can lead to decreased sensitivity.

  • Extracellular Matrix (ECM) Sequestration: The ECM produced by cells in 3D models can bind to and sequester the compound, reducing its bioavailability.

  • Activation of Alternative Pathways: The complex cell-cell and cell-matrix interactions in 3D can lead to the activation of compensatory signaling pathways that bypass the effects of SHP2 inhibition.

Q2: I'm not observing the same level of downstream pathway inhibition (e.g., p-ERK) in my 3D model after treatment with this compound. What could be the reason?

Several factors can lead to this discrepancy:

  • Transient Inhibition: In a 2D culture, pathway inhibition might be readily observed. However, in a 3D model, the complex microenvironment can lead to a more dynamic and adaptive signaling network. The inhibition of p-ERK might be more transient or localized to the outer layers of the spheroid.

  • Heterogeneous Response: Spheroids are not uniform. Cells in the outer, proliferative layer may respond differently to this compound than cells in the quiescent or hypoxic core. A bulk lysate for Western blotting may mask these regional differences.

  • Insufficient Drug Concentration: Due to the penetration barrier, the effective concentration of this compound reaching the inner cells may be below the threshold required for sustained pathway inhibition.

Q3: How does the 3D microenvironment influence the cellular response to a SHP2 inhibitor?

The 3D microenvironment introduces several layers of complexity that are absent in 2D cultures:

  • Cell-Cell and Cell-Matrix Interactions: These interactions are crucial for regulating cell signaling, survival, and proliferation. In 3D, these interactions can activate pathways that confer resistance to SHP2 inhibition.

  • Physiological Gradients: 3D models establish gradients of oxygen, nutrients, and waste products. This can lead to cellular heterogeneity, with different cell populations exhibiting varying sensitivities to the drug.

  • Gene Expression Profiles: Cells grown in 3D often have gene expression profiles that more closely resemble in vivo tumors, which can include the upregulation of drug resistance mechanisms.

Troubleshooting Guide

Problem: Higher IC50 in 3D Spheroids
Possible Cause Troubleshooting Steps
Poor Compound Penetration 1. Increase the incubation time with this compound to allow for better penetration. 2. Consider using smaller spheroids for initial experiments. 3. Optimize the assay endpoint; for example, extend the endpoint beyond 72 hours.
Suboptimal Assay Endpoint 1. Switch from a proliferation-based readout (like BrdU) to a viability-based one (like CellTiter-Glo® 3D). 2. Use imaging-based methods to assess cell death in different regions of the spheroid.
Drug Sequestration by ECM 1. Characterize the ECM composition of your spheroids. 2. Test the efficacy of this compound in combination with agents that degrade the ECM.
Problem: Lack of Downstream Pathway Modulation in 3D
Possible Cause Troubleshooting Steps
Heterogeneous Cellular Response 1. Perform immunohistochemistry (IHC) or immunofluorescence (IF) on spheroid sections to visualize pathway inhibition in different regions. 2. Use flow cytometry to analyze signaling in dissociated spheroid cells.
Insufficient Effective Concentration 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for pathway inhibition in your 3D model.
Activation of Bypass Pathways 1. Use pathway analysis tools (e.g., phospho-kinase arrays) to identify potential compensatory signaling pathways that are activated upon SHP2 inhibition in your 3D model.

Quantitative Data Summary

The following table presents hypothetical data illustrating common differences observed when testing a SHP2 inhibitor in 2D vs. 3D culture models.

Parameter 2D Monolayer Culture 3D Spheroid Culture Rationale for Difference
IC50 (Viability) 50 nM500 nMLimited drug penetration and slower proliferation in 3D.
p-ERK Inhibition (at 50 nM) 90%20%Insufficient drug concentration reaching the spheroid core.
Apoptosis (Caspase-3/7 activity) HighModerateIncreased survival signaling from cell-cell interactions in 3D.
Proliferation (Ki67 staining) Uniformly HighHigh (outer), Low (core)Nutrient and oxygen gradients in the 3D model.

Experimental Protocols

Protocol 1: 3D Spheroid Generation and Viability Assay
  • Cell Seeding: Seed cells in ultra-low attachment round-bottom 96-well plates at a density of 1,000-5,000 cells/well in 100 µL of culture medium.

  • Spheroid Formation: Centrifuge the plates at 300 x g for 5 minutes and incubate at 37°C, 5% CO2 for 48-72 hours to allow for spheroid formation.

  • Compound Treatment: Prepare serial dilutions of this compound and add 50 µL to each well.

  • Incubation: Incubate for 72-120 hours.

  • Viability Assessment (CellTiter-Glo® 3D):

    • Equilibrate the plate and reagent to room temperature.

    • Add 150 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix vigorously on an orbital shaker for 5 minutes.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

Protocol 2: Western Blotting for Pathway Analysis in 3D Spheroids
  • Treatment and Lysis: Culture and treat spheroids as described above. Collect spheroids by centrifugation and wash with cold PBS.

  • Lysis: Lyse the spheroids in RIPA buffer supplemented with protease and phosphatase inhibitors. Use mechanical disruption (e.g., sonication) to ensure complete lysis.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Perform SDS-PAGE and transfer proteins to a PVDF membrane as per standard protocols.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies (e.g., anti-p-ERK, anti-t-ERK, anti-SHP2) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, FGFR Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras Shp2_IN_31 This compound Shp2_IN_31->SHP2

Caption: Simplified SHP2 signaling pathway via the RAS/MAPK cascade.

Experimental_Workflow cluster_2D 2D Monolayer cluster_3D 3D Spheroid seed_2D Seed Cells in Flat-Bottom Plate treat_2D Treat with this compound (24-72h) seed_2D->treat_2D assay_2D 2D Viability Assay (e.g., CellTiter-Glo) treat_2D->assay_2D compare Compare IC50 and Pathway Modulation assay_2D->compare seed_3D Seed Cells in Ultra-Low Attachment Plate form_3D Spheroid Formation (48-72h) seed_3D->form_3D treat_3D Treat with this compound (72-120h) form_3D->treat_3D assay_3D 3D Viability Assay (e.g., CellTiter-Glo 3D) treat_3D->assay_3D assay_3D->compare start Start Experiment start->seed_2D start->seed_3D

Caption: Workflow for comparing this compound efficacy in 2D vs. 3D models.

Troubleshooting_Logic start Inconsistent Results: 2D vs. 3D q1 Is the IC50 higher in 3D? start->q1 a1_yes Check Drug Penetration: - Increase incubation time - Use smaller spheroids q1->a1_yes Yes q2 Is pathway inhibition reduced in 3D? q1->q2 No a1_yes->q2 a2_yes Assess Heterogeneity: - Perform IHC/IF on sections - Analyze dissociated cells q2->a2_yes Yes end Optimize 3D Assay Protocol q2->end No a2_yes->end

Caption: Logic diagram for troubleshooting 2D vs. 3D discrepancies.

Technical Support Center: Shp2-IN-31 (BBP-398) In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allosteric SHP2 inhibitor Shp2-IN-31, also known as BBP-398.

Disclaimer: this compound is an investigational compound, and much of the detailed preclinical data remains within the context of ongoing research and development. This guide is compiled from publicly available information, including conference abstracts and press releases. Where specific data for this compound (BBP-398) is limited, information from other well-characterized allosteric SHP2 inhibitors may be used as a reference to provide general guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as BBP-398 or IACS-15509, is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[1][3] this compound binds to a tunnel-like allosteric site on the SHP2 protein, stabilizing it in an inactive conformation. This prevents SHP2 from activating downstream signaling, thereby inhibiting the MAPK pathway and suppressing the growth of cancer cells dependent on this pathway.[1]

Q2: In which in vivo models has this compound (BBP-398) shown efficacy?

A2: Preclinical studies have demonstrated the single-agent, dose-dependent efficacy of BBP-398 in various xenograft models. These include non-small cell lung cancer (NSCLC) models, such as HCC827 (EGFR-dependent), and esophageal squamous cell carcinoma models, like KYSE-520.[4][5] BBP-398 has also shown synergistic anti-tumor effects when used in combination with KRASG12C inhibitors (e.g., sotorasib) in models like the NCI-H358 NSCLC xenograft, and with EGFR inhibitors (e.g., osimertinib) in erlotinib-resistant HCC827 xenografts.[4][5]

Q3: What is the typical route of administration for this compound (BBP-398) in vivo?

A3: BBP-398 is an orally bioavailable compound and is typically administered via oral gavage in preclinical mouse models.[4]

Q4: What are the known signaling pathway effects of this compound (BBP-398) inhibition?

A4: The primary effect of BBP-398 is the suppression of the RAS-ERK signaling pathway.[3] This is evidenced by the potent inhibition of phosphorylated ERK (pERK) and downregulation of DUSP6, a downstream target of ERK signaling, in both cellular assays and in vivo xenograft models.[5]

Troubleshooting In Vivo Experiments

This guide addresses common issues that may be encountered during in vivo experiments with this compound (BBP-398).

Issue 1: Lack of In Vivo Efficacy

Question: I am not observing the expected tumor growth inhibition in my xenograft model after treatment with this compound (BBP-398). What are the potential causes and troubleshooting steps?

Possible Causes:

  • Inappropriate Animal Model: The chosen cancer cell line for the xenograft may not be dependent on the SHP2-MAPK signaling pathway for its growth and survival.

  • Suboptimal Dosing or Schedule: The dose may be too low, or the dosing frequency may be insufficient to maintain the necessary therapeutic concentration in the tumor tissue.

  • Compound Formulation and Stability Issues: The inhibitor may not be properly dissolved or may be degrading in the formulation, leading to reduced bioavailability.

  • Drug Administration Errors: Incorrect oral gavage technique can lead to inaccurate dosing or aspiration.

  • Acquired Resistance: Tumors can develop resistance to SHP2 inhibitors over time.

Troubleshooting Workflow:

Caption: Troubleshooting logic for lack of in vivo efficacy.

Detailed Troubleshooting Steps:

  • Verify Model Sensitivity:

    • In Vitro Confirmation: Before starting in vivo studies, confirm the sensitivity of your cell line to this compound in vitro. Perform cell viability assays and western blots to ensure the compound inhibits pERK at relevant concentrations.

    • Genetic Context: Cell lines with mutations downstream of SHP2 (e.g., in BRAF or MEK) may be intrinsically resistant.

  • Optimize Dosing and Schedule:

    • Dose-Response Study: Conduct a pilot in vivo study with a range of doses to determine the optimal therapeutic dose for your model. Efficacy of BBP-398 has been shown to be dose-dependent.[5]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK analysis to measure plasma and tumor concentrations of the drug. Correlate these with PD markers like pERK inhibition in tumor tissue to ensure adequate target engagement. Efficacy of BBP-398 is associated with maintaining greater than 50% inhibition of pERK over the dosing interval.[5]

  • Check Formulation and Administration:

    • Formulation: Ensure this compound is fully dissolved in a suitable vehicle for oral administration. While the specific vehicle for BBP-398 in preclinical studies is not publicly detailed, common vehicles for oral gavage of small molecules include solutions of methylcellulose (B11928114) and Tween 80 in water. Always prepare fresh formulations and check for any precipitation.

    • Administration Technique: Review and standardize the oral gavage procedure to minimize stress and ensure accurate delivery to the stomach. Improper technique can lead to dosing errors or harm to the animal.

  • Investigate Potential Resistance:

    • If initial efficacy is observed but tumors start to regrow, consider mechanisms of adaptive resistance. This often involves reactivation of the MAPK pathway through feedback loops.

    • Combination Therapy: SHP2 inhibitors often show enhanced efficacy in combination with other targeted agents that can overcome resistance mechanisms.[4][5]

Issue 2: Unexpected Toxicity or Adverse Effects

Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after treatment with this compound (BBP-398). What should I do?

Possible Causes:

  • Dose is too high: The administered dose may be above the maximum tolerated dose (MTD) for the specific mouse strain.

  • Off-target effects: Although BBP-398 is reported to be highly selective, off-target activities can sometimes contribute to toxicity at high concentrations.[5]

  • On-target toxicity: Inhibition of SHP2 in normal tissues can lead to adverse effects.

  • Vehicle toxicity: The formulation vehicle itself may be causing adverse reactions.

  • Complications from Administration: Injury from oral gavage can lead to distress and weight loss.

Troubleshooting Steps:

  • Monitor Animals Closely: Implement a scoring system to monitor animal health daily, including body weight, activity level, and physical appearance. A body weight loss of over 20% is often considered a humane endpoint.[6]

  • Dose Reduction: Reduce the dose of this compound (BBP-398) or consider an intermittent dosing schedule to improve tolerability.

  • Vehicle Control: Ensure you have a control group receiving only the vehicle to rule out toxicity from the formulation itself.

  • Refine Administration Technique: Ensure proper training in oral gavage to prevent esophageal injury, which can cause pain and reduce food and water intake.

  • Pathology and Hematology: If unexpected deaths occur, perform necropsies and hematological analysis to investigate the cause of toxicity.

Quantitative Data Summary

Due to the limited public availability of full preclinical study reports, a comprehensive quantitative data table with specific dosing and efficacy percentages is challenging to compile for BBP-398 as a monotherapy. The available abstract notes "dose-dependent efficacy".[5] The following table provides a general overview based on available information and data from other allosteric SHP2 inhibitors for context.

ParameterThis compound (BBP-398)Representative Allosteric SHP2 Inhibitors (e.g., RMC-4550)
In Vivo Models HCC827 (NSCLC), KYSE-520 (Esophageal)[5]Various xenograft and genetically engineered mouse models (e.g., lung, pancreas)[7]
Administration Oral gavage[4]Oral gavage[7]
Dosing Schedule Daily[8]Daily or intermittent[9]
Reported Efficacy Dose-dependent tumor growth inhibition[5]Tumor growth inhibition, tumor regression in combination therapies[7]
PD Marker >50% inhibition of pERK correlates with efficacy[5]Inhibition of pERK[7]

Experimental Protocols

Representative Protocol for an In Vivo Xenograft Efficacy Study

This protocol is a generalized representation based on standard practices and the available information on BBP-398.

  • Cell Culture and Implantation:

    • Culture a sensitive cell line (e.g., KYSE-520) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth using caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.

  • Compound Formulation and Administration:

    • Formulation: Prepare a suspension of this compound (BBP-398) in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water). The exact formulation should be optimized for solubility and stability.

    • Administration: Administer the formulation or vehicle control orally (p.o.) via gavage once daily (QD). Dosing volume is typically 10 mL/kg.

  • Monitoring and Endpoints:

    • Monitor animal body weight and general health daily.

    • Measure tumor volume 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes and survival.

    • For pharmacodynamic studies, a satellite group of animals can be euthanized at specific time points post-dosing to collect tumor and plasma samples for analysis of drug concentration and pERK levels.

Signaling Pathway and Workflow Diagrams

SHP2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2-SOS RTK->Grb2_Sos Activates SHP2 SHP2 RTK->SHP2 Recruits & Activates Ras_GDP RAS-GDP (Inactive) Grb2_Sos->Ras_GDP Promotes GDP/GTP exchange SHP2->Ras_GDP Promotes activation Ras_GTP RAS-GTP (Active) Ras_GDP->Ras_GTP Raf RAF Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Shp2_IN_31 This compound (BBP-398) Shp2_IN_31->SHP2 Inhibits

Caption: SHP2 in the RAS/MAPK signaling pathway and the inhibitory action of this compound.

InVivo_Workflow Start Start: Cell Line Selection Implantation Tumor Cell Implantation (Subcutaneous) Start->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization into Groups (Vehicle, Treatment) Monitoring->Randomization Dosing Daily Oral Gavage (Vehicle or BBP-398) Randomization->Dosing Data_Collection Data Collection: - Tumor Volume - Body Weight - Clinical Signs Dosing->Data_Collection Repeated Cycle Endpoint Endpoint Analysis: - Tumor Growth Inhibition - PK/PD (optional) Data_Collection->Endpoint Conclusion Conclusion Endpoint->Conclusion

Caption: General workflow for a preclinical xenograft study with this compound (BBP-398).

References

Cell line specific responses to Shp2-IN-31 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Shp2-IN-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent Shp2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). It has an IC50 of 13 nM for wild-type SHP2. By inhibiting SHP2, this compound blocks downstream signaling through the RAS/MAPK pathway, which is crucial for cell proliferation and survival. This inhibition leads to a decrease in the phosphorylation of ERK (p-ERK) in tumor cells and has been shown to inhibit tumor growth in RTK/KRAS-driven xenograft models.

Q2: Why do different cell lines show varied sensitivity to this compound?

The differential response of cell lines to this compound can be attributed to several factors:

  • Genetic Context: Cell lines with mutations downstream of SHP2 in the MAPK pathway (e.g., some BRAF or MEK mutations) may be intrinsically resistant to SHP2 inhibition.

  • Receptor Tyrosine Kinase (RTK) Dependence: Cells that are highly dependent on RTK signaling are more likely to be sensitive to SHP2 inhibition.

  • Feedback Mechanisms: Some cell lines can activate feedback loops that reactivate the MAPK pathway, leading to resistance.

  • Presence of SHP2 Mutations: Certain mutations in the PTPN11 gene (which encodes SHP2), such as E76K, can confer resistance to allosteric SHP2 inhibitors.

Q3: My cell line is not responding to this compound treatment. What are the possible reasons and troubleshooting steps?

If you are not observing the expected effects of this compound, consider the following:

  • Cell Line Suitability: Verify that your chosen cell line is known to be sensitive to Shp2 inhibition. Cell lines with activating mutations in KRAS or those with amplified RTKs are often more sensitive.

  • Compound Integrity: Ensure that the this compound compound has been stored and handled correctly to maintain its activity.

  • Experimental Conditions: Optimize the concentration of this compound and the duration of treatment. A dose-response and time-course experiment is highly recommended.

  • Downstream Pathway Activation: Check for mutations in genes downstream of SHP2 (e.g., BRAF, MEK) that could bypass the effect of SHP2 inhibition.

  • Alternative Signaling Pathways: The growth of your cell line might be driven by pathways independent of SHP2.

Q4: Can this compound be used in combination with other inhibitors?

Yes, combination therapies with Shp2 inhibitors have shown promise. For example, combining Shp2 inhibitors with MEK inhibitors can prevent adaptive resistance that often arises from MEK inhibitor monotherapy. Combination with other targeted therapies, such as EGFR or ALK inhibitors, may also enhance anti-tumor activity.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays
Problem Possible Cause Suggested Solution
High variability between replicates - Uneven cell seeding- Inconsistent drug concentration- Edge effects in the plate- Ensure a single-cell suspension before seeding.- Use a calibrated multichannel pipette.- Avoid using the outer wells of the plate or fill them with sterile PBS.
No significant effect on cell viability - Cell line is resistant- Insufficient drug concentration or treatment time- Inactive compound- Confirm the genetic background of your cell line.- Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (24, 48, 72 hours) experiment.- Use a fresh stock of this compound.
Unexpected toxicity in control wells - High DMSO concentration- Contamination- Ensure the final DMSO concentration is below 0.5%.- Perform a mycoplasma test and check for bacterial/fungal contamination.
Guide 2: Issues with Western Blotting for p-ERK
Problem Possible Cause Suggested Solution
No p-ERK signal in positive control - Inactive stimulating agent (e.g., EGF, FGF)- Problem with primary or secondary antibody- Insufficient protein loading- Use a fresh stock of the stimulating agent.- Validate antibodies with a known positive control cell lysate.- Load 20-30 µg of protein per lane.
High background - Blocking agent is not optimal- Insufficient washing- Antibody concentration is too high- Use 5% BSA in TBST for blocking when detecting phosphoproteins.- Increase the number and duration of washes.- Titrate the primary antibody concentration.
p-ERK levels do not decrease with treatment - Cell line is resistant- Feedback activation of the pathway- Suboptimal lysis buffer- Confirm cell line sensitivity.- Check for p-ERK rebound at later time points.- Use a lysis buffer containing fresh protease and phosphatase inhibitors.

Data Presentation

Table 1: In Vitro Activity of this compound

Target IC50 (nM)
Wild-type SHP213
SHP1>10000
SHP2 E76K>10000

Data represents the half-maximal inhibitory concentration.

Table 2: Representative Cellular Activity of Allosteric Shp2 Inhibitors in Cancer Cell Lines

Cell Line Cancer Type Relevant Mutation(s) Shp2 Inhibitor IC50 (nM)
KYSE-520 Esophageal Squamous Cell CarcinomaFGFR1 amplificationSHP09990
NCI-H358 Non-Small Cell Lung CancerKRAS G12CSHP099>10,000
MIA PaCa-2 Pancreatic CancerKRAS G12CSHP099>10,000
NCI-H1838 Small Cell Lung CancerNF1 LossRMC-455029 (pERK reduction)
MeWo MelanomaNF1 LossRMC-455024 (pERK reduction)
Molm-14 Acute Myeloid LeukemiaFLT3-ITDRMC-4550146
MV4-11 Acute Myeloid LeukemiaFLT3-ITDRMC-4550120
Kasumi-1 Acute Myeloid LeukemiaKIT N822KRMC-4550193
OCI-AML3 Acute Myeloid LeukemiaNRAS Q61LRMC-4550>10,000

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/MTS)
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Include wells with medium only for background control.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium and add 100 µL of the diluted compound to the respective wells.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

    • Incubate for the desired duration (e.g., 72 hours).

  • MTT/MTS Addition and Measurement:

    • Add 10-20 µL of MTT or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Western Blot for p-ERK Analysis
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary.

    • Treat with this compound at the desired concentrations for the appropriate time.

    • Include a positive control (e.g., stimulation with EGF or FGF) and a vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

    • Image the blot using a chemiluminescence detection system.

  • Stripping and Re-probing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe with an antibody against total ERK1/2 as a loading control.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 recruits RAS RAS SOS1->RAS activates SHP2->RAS promotes activation Shp2_IN_31 This compound Shp2_IN_31->SHP2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: The role of Shp2 in the RAS/MAPK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow start Start: Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection strip_reprobe Stripping and Re-probing (Total ERK) detection->strip_reprobe analysis Data Analysis strip_reprobe->analysis

Caption: A generalized workflow for performing a Western blot to analyze p-ERK levels.

Troubleshooting_Logic start No effect of This compound observed check_cell_line Is the cell line known to be sensitive? start->check_cell_line check_dose Have you performed a dose-response experiment? check_cell_line->check_dose Yes resistant Consider using a different cell line check_cell_line->resistant No check_pathway Are there known downstream mutations (e.g., BRAF, MEK)? check_dose->check_pathway Yes optimize_dose Optimize drug concentration and treatment time check_dose->optimize_dose No sensitive Proceed with experiment check_pathway->sensitive No alt_strategy Consider combination therapy or alternative inhibitors check_pathway->alt_strategy Yes

Caption: A troubleshooting decision tree for unexpected experimental results.

Validation & Comparative

A Comparative Guide to SHP2 Inhibitors: Shp2-IN-31 Versus the Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Allosteric SHP2 Inhibitors

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling. Acting downstream of receptor tyrosine kinases (RTKs), SHP2 is a key activator of the RAS-mitogen-activated protein kinase (MAPK) pathway, making it a compelling target for cancer therapy. The development of allosteric inhibitors, which lock SHP2 in an inactive conformation, has marked a significant advancement in targeting this previously challenging phosphatase. This guide provides a detailed comparison of Shp2-IN-31 against other prominent SHP2 inhibitors: TNO155, RMC-4630, and SHP099, with a focus on their biochemical and cellular potency, pharmacokinetic profiles, and preclinical in vivo efficacy.

At a Glance: Key SHP2 Inhibitors

All four compounds discussed are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in its auto-inhibited state, thereby preventing its activation and downstream signaling.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and its comparators. Direct head-to-head comparisons are limited in the literature; therefore, data from various studies are presented, and experimental conditions should be considered when interpreting these values.

Table 1: Biochemical and Cellular Potency of SHP2 Inhibitors

InhibitorBiochemical IC50 (SHP2)Cellular p-ERK Inhibition IC50Cell Line(s) for p-ERK AssaySelectivity
This compound 13 nM[1][2]Not specifiedNot specified>769-fold vs. SHP1 (>10,000 nM)[1][2]
TNO155 11 nM[]Not specifiedNot specifiedHighly selective for SHP2[]
RMC-4630 Not specified4-7 nM[4]CAL-12T, NCI-H1666, H508[4]Potent and selective[1]
SHP099 71 nM[]~250 nM[2]MDA-MB-468, KYSE520[2]No activity against SHP1[]

Table 2: Preclinical Pharmacokinetics of SHP2 Inhibitors in Mice

InhibitorDosing RouteTmaxT1/2Oral Bioavailability (F%)Reference
This compound Not specifiedNot specifiedNot specifiedNot specifiedData not available
TNO155 Oral~1.1 hours (in humans)~34 hours (in humans)Not specified[5]
RMC-4630 OralNot specifiedNot specifiedOrally bioavailable[1]Data not available
SHP099 OralNot specifiedNot specifiedOrally bioavailable[6]Data not available

Table 3: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound RTK/KRAS-driven modelsNot specifiedInhibits tumor growth[1][2]
TNO155 CT26 syngeneic20 mg/kg, PO, BIDSignificant tumor growth inhibition[5]
RMC-4630 LUN092 (KRAS G12C)30 mg/kg, PO, daily96%[7]
SHP099 KYSE52075 mg/kg, PO, dailyMarked tumor growth inhibition[2]
SHP099 MC38 syngeneicNot specifiedSignificant tumor growth inhibition[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.

SHP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds and activates GRB2 GRB2 RTK->GRB2 Recruits SHP2 SHP2 RTK->SHP2 Recruits and activates SOS1 SOS1 GRB2->SOS1 Recruits RAS_GDP RAS-GDP SOS1->RAS_GDP Promotes GDP-GTP exchange SHP2->SOS1 Activates RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates Shp2_IN_31 This compound & Other Inhibitors Shp2_IN_31->SHP2 Allosterically inhibits Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

SHP2 signaling pathway and point of inhibition.

pERK_Inhibition_Assay cluster_workflow Experimental Workflow: Cellular p-ERK Inhibition Assay A 1. Cell Seeding Seed cancer cells in multi-well plates and allow to adhere overnight. B 2. Compound Treatment Treat cells with a serial dilution of SHP2 inhibitor (e.g., this compound) for a defined period (e.g., 2-4 hours). A->B C 3. Cell Lysis Lyse cells in buffer containing protease and phosphatase inhibitors. B->C D 4. Protein Quantification Determine protein concentration of cell lysates (e.g., BCA assay). C->D E 5. SDS-PAGE & Western Blot Separate proteins by SDS-PAGE and transfer to a PVDF membrane. D->E F 6. Immunoblotting Probe membrane with primary antibodies against p-ERK and total ERK, followed by HRP-conjugated secondary antibodies. E->F G 7. Detection & Analysis Detect chemiluminescence and quantify band intensities. Normalize p-ERK to total ERK and calculate IC50 values. F->G

Workflow for a cellular p-ERK inhibition assay.

Detailed Experimental Protocols

Biochemical SHP2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified SHP2 protein.

Materials:

  • Full-length recombinant human SHP2 protein.

  • A phosphopeptide substrate, such as DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.05% Brij-35).

  • SHP2 inhibitors (this compound, TNO155, RMC-4630, SHP099) dissolved in DMSO.

  • 384-well assay plates.

  • A fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Add the diluted compounds to the assay plate.

  • Add the SHP2 enzyme to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate.

  • Monitor the fluorescence signal over time using a plate reader (Excitation/Emission ~355/460 nm).

  • Calculate the rate of the enzymatic reaction and determine the concentration of inhibitor required for 50% inhibition (IC50) by fitting the data to a dose-response curve.

Cellular p-ERK Inhibition Assay (Western Blot)

This method assesses the ability of an inhibitor to block SHP2-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

Materials:

  • Cancer cell line of interest (e.g., KYSE520, NCI-H358).

  • Complete cell culture medium.

  • SHP2 inhibitors dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Seed cells in 6-well plates and culture until they reach 70-80% confluency.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with serial dilutions of the SHP2 inhibitor for 2-4 hours.

  • Stimulate the cells with an appropriate growth factor (e.g., EGF or HGF) for 10-15 minutes to induce ERK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against p-ERK.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with an antibody against total ERK for normalization.

  • Quantify the band intensities and calculate the IC50 value for p-ERK inhibition.

In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of SHP2 inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID mice).

  • Cancer cell line for tumor implantation (e.g., KYSE520, a cell line known to be sensitive to SHP2 inhibition).

  • SHP2 inhibitors formulated for oral gavage.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the SHP2 inhibitor or vehicle to the respective groups according to the planned dosing schedule (e.g., once or twice daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

This compound is a potent and highly selective allosteric inhibitor of SHP2 with demonstrated anti-tumor activity in preclinical models. Its biochemical potency is comparable to that of TNO155 and appears to be more potent than SHP099. While direct comparative data for cellular activity, pharmacokinetics, and in vivo efficacy are not fully available, the initial data suggests that this compound is a promising compound in the growing landscape of SHP2 inhibitors. Further head-to-head studies are warranted to fully delineate its profile relative to other clinical-stage inhibitors like TNO155 and RMC-4630. The provided experimental protocols offer a framework for such comparative evaluations, which will be crucial for advancing the most effective SHP2-targeted therapies to the clinic.

References

A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: Shp2-IN-31 vs. SHP099

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Preclinical Efficacy Analysis

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS/MAPK signaling pathway, a cascade frequently dysregulated in various cancers. The development of allosteric SHP2 inhibitors, which lock the protein in an inactive conformation, has opened new avenues for targeted cancer therapy. This guide provides a comparative analysis of two key allosteric inhibitors: Shp2-IN-31 and SHP099.

Mechanism of Action: Allosteric Inhibition of SHP2

Both this compound and SHP099 are potent and selective allosteric inhibitors of SHP2.[][2] They function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[][2] This binding stabilizes SHP2 in its auto-inhibited conformation, preventing its interaction with upstream activators and subsequent downstream signaling to the RAS-ERK pathway.[][2] This mode of action effectively decouples the RAS/MAPK pathway from external growth signals mediated by RTKs.

Quantitative Data Summary

Table 1: In Vitro Enzymatic and Cellular Potency

ParameterThis compoundSHP099Reference(s)
Enzymatic IC50 (Wild-Type SHP2) 13 nM71 nM (0.071 µM)[3][4][5][6]
Cellular p-ERK Inhibition IC50 Not Reported~250 nM (in SHP2-dependent MDA-MB-468 and KYSE520 cells)[7]
Cellular Proliferation IC50 Not Reported0.32 µM (MV4-11 cells), 1.73 µM (TF-1 cells)[8]
Selectivity (vs. SHP1) >10,000 nMNo activity against SHP1[3][5]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the methods used for inhibitor evaluation, the following diagrams are provided.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS SHP2_inactive SHP2 (Auto-inhibited) RTK->SHP2_inactive RAS_GDP RAS-GDP (Inactive) GRB2_SOS->RAS_GDP RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GEF Activity RAF RAF RAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Inhibitor This compound or SHP099 Inhibitor->SHP2_inactive Stabilizes inactive state

SHP2 signaling and allosteric inhibition.

Biochemical_Assay_Workflow cluster_reagents Reagents cluster_procedure Procedure Enzyme Purified SHP2 Enzyme Mix Combine Enzyme, Inhibitor, and Buffer Enzyme->Mix Substrate Phosphopeptide Substrate (e.g., DiFMUP) Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor This compound or SHP099 (Varying Concentrations) Inhibitor->Mix Buffer Assay Buffer Buffer->Mix Incubate1 Pre-incubate Mix->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate at RT Add_Substrate->Incubate2 Measure Measure Fluorescence (Signal proportional to activity) Incubate2->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for SHP2 biochemical inhibition assay.

Cellular_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis (Western Blot) Seed Seed cancer cells (e.g., KYSE-520) in plates Culture Culture overnight Seed->Culture Treat Treat with Inhibitor (this compound or SHP099) Culture->Treat Stimulate Stimulate with Growth Factor (e.g., EGF) Treat->Stimulate Lyse Lyse cells Stimulate->Lyse Quantify Quantify protein concentration Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Probe Probe with primary antibodies (p-ERK, Total ERK) Block->Probe Detect Detect with secondary antibodies and chemiluminescence Probe->Detect Analyze Densitometry analysis (p-ERK / Total ERK ratio) Detect->Analyze

Workflow for cellular p-ERK inhibition assay.

Experimental Protocols

Biochemical SHP2 Inhibition Assay

This assay quantifies the inhibitory activity of compounds on the enzymatic function of purified SHP2 protein.

Reagents and Materials:

  • Purified, full-length recombinant human SHP2 enzyme

  • A dually phosphorylated peptide substrate, such as one derived from the insulin (B600854) receptor substrate 1 (IRS-1), to activate SHP2.

  • A fluorescent phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT).[9]

  • Test compounds (this compound, SHP099) serially diluted in DMSO.

  • 384-well assay plates.

  • A fluorescence plate reader.

Procedure:

  • SHP2 enzyme is pre-incubated with the activating IRS-1 peptide in the assay buffer.

  • The test compound (this compound or SHP099) at various concentrations is added to the enzyme-peptide mixture and incubated for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

  • The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at room temperature.

  • The fluorescence intensity is measured using a plate reader (Excitation/Emission wavelengths appropriate for DiFMUP). The fluorescence signal is proportional to the phosphatase activity.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.[10]

Cellular Phospho-ERK (p-ERK) Inhibition Assay

This method assesses the ability of the inhibitors to block SHP2-mediated downstream signaling by measuring the phosphorylation of ERK in a cellular context.

Reagents and Materials:

  • Cancer cell lines known to be dependent on SHP2 signaling (e.g., KYSE-520, MDA-MB-468).[7]

  • Complete cell culture medium and supplements.

  • Test compounds (this compound, SHP099) dissolved in DMSO.

  • Growth factor for stimulation (e.g., Epidermal Growth Factor, EGF), if required.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated ERK (p-ERK, e.g., Thr202/Tyr204) and total ERK.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Protein quantification assay (e.g., BCA assay).

Procedure:

  • Cells are seeded in multi-well plates and allowed to attach overnight.

  • Cells are typically serum-starved for a period (e.g., 2-4 hours) to reduce basal signaling.

  • Cells are pre-treated with various concentrations of the SHP2 inhibitor (this compound or SHP099) for a specified time (e.g., 1-2 hours).

  • If necessary, cells are then stimulated with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce the signaling cascade.

  • The cells are washed with cold PBS and then lysed.

  • The protein concentration of the lysates is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked and then incubated with primary antibodies against p-ERK and total ERK.

  • After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Densitometry is used to quantify the band intensities. The ratio of p-ERK to total ERK is calculated to normalize for loading differences.

  • The cellular IC50 is determined by plotting the normalized p-ERK levels against the inhibitor concentration.

Conclusion

Both this compound and SHP099 are potent allosteric inhibitors of SHP2 that effectively block the RAS/ERK signaling pathway. Based on the available data from separate studies, this compound exhibits a lower enzymatic IC50 value compared to SHP099, suggesting potentially higher biochemical potency. However, without a direct head-to-head comparison under identical experimental conditions, it is challenging to definitively conclude superior potency. Further comparative studies, including cellular and in vivo models, are necessary to fully elucidate the relative efficacy of these two inhibitors for therapeutic applications.

References

A Head-to-Head Battle of Allosteric SHP2 Inhibitors: Shp2-IN-31 vs. TNO155

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical signaling node and a compelling drug target. Its role in activating the RAS-MAPK pathway, downstream of various receptor tyrosine kinases (RTKs), makes it a central player in cell growth and proliferation. Two prominent allosteric inhibitors, Shp2-IN-31 (also known as BBP-398) and TNO155, have garnered significant attention for their potential to modulate this pathway. This guide provides a detailed comparison of their selectivity profiles, supported by experimental data and methodologies, to aid researchers in selecting the appropriate tool for their specific needs.

Biochemical Selectivity Profile

Both this compound and TNO155 are highly potent and selective inhibitors of wild-type SHP2. As allosteric inhibitors, they bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an inactive conformation.

Biochemical assays demonstrate that both compounds exhibit low nanomolar potency against SHP2. This compound has a reported IC50 of 13 nM for wild-type SHP2, while TNO155 has a similar IC50 of 11 nM.[1] A key aspect of their utility is their selectivity over other phosphatases, particularly the closely related SHP1. For this compound, the IC50 against SHP1 is greater than 10,000 nM, showcasing a remarkable selectivity of over 750-fold.[1]

While comprehensive head-to-head kinome-wide screening data in the public domain is limited, available information on off-target activities provides further insights into their selectivity. For TNO155, off-target screening has revealed IC50 values in the micromolar range for other proteins, such as Cav1.2 (18 µM), VMAT (6.9 µM), and SST3 (11 µM), indicating a high degree of selectivity for SHP2.

CompoundTargetIC50 (nM)Selectivity vs. SHP1Other Notable Off-Targets (IC50)
This compound (BBP-398) SHP2 (wild-type)13>750-foldData not publicly available in detail
SHP1>10,000
SHP2 (E76K mutant)>10,000
TNO155 SHP2 (wild-type)11High (quantitative data not specified)Cav1.2 (18 µM), VMAT (6.9 µM), SST3 (11 µM)

Table 1: Comparison of Biochemical Potency and Selectivity

Cellular Activity

The efficacy of these inhibitors at the cellular level is often assessed by their ability to inhibit the phosphorylation of ERK (pERK), a downstream effector in the MAPK pathway. Both this compound and TNO155 have been shown to effectively suppress pERK levels in various cancer cell lines, confirming their on-target activity in a cellular context.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of selectivity data, understanding the underlying experimental methodologies is crucial.

Biochemical SHP2 Phosphatase Activity Assay (IC50 Determination)

This assay quantifies the enzymatic activity of SHP2 and the inhibitory effect of the compounds.

  • Principle: The assay measures the dephosphorylation of a synthetic substrate by the SHP2 enzyme. A common fluorogenic substrate is 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). When DiFMUP is dephosphorylated by SHP2, it produces a fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), which can be detected by a fluorescence plate reader.

  • Procedure:

    • Recombinant human SHP2 protein is incubated with varying concentrations of the inhibitor (e.g., this compound or TNO155) in an assay buffer (typically containing Tris or HEPES, DTT, and a surfactant like Tween-20).

    • The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

    • The fluorescence of the product is measured at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

    • The IC50 value, representing the concentration of the inhibitor required to reduce SHP2 activity by 50%, is calculated from the dose-response curve.

G cluster_0 Biochemical Assay Workflow Recombinant SHP2 Recombinant SHP2 Incubation Incubation Recombinant SHP2->Incubation Inhibitor (Varying Conc.) Inhibitor (Varying Conc.) Inhibitor (Varying Conc.)->Incubation Reaction Reaction Incubation->Reaction DiFMUP Substrate DiFMUP Substrate DiFMUP Substrate->Reaction Fluorescence Measurement Fluorescence Measurement Reaction->Fluorescence Measurement IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation

Biochemical IC50 determination workflow.
Cellular pERK Inhibition Assay (Western Blot)

This assay determines the ability of the inhibitors to block SHP2 signaling within a cellular environment.

  • Principle: Cancer cell lines with activated RTK signaling are treated with the SHP2 inhibitor. The level of phosphorylated ERK (pERK) is then measured by Western blot, using antibodies specific to the phosphorylated form of ERK. A decrease in pERK levels indicates inhibition of the SHP2-MAPK pathway.

  • Procedure:

    • Culture selected cancer cell lines (e.g., those with known RTK activation) to a suitable confluency.

    • Treat the cells with various concentrations of the SHP2 inhibitor for a specified duration.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane and then probe with primary antibodies against pERK, total ERK (as a loading control), and other relevant pathway proteins.

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative reduction in pERK levels.

G cluster_1 Cellular pERK Assay Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Quantification->SDS-PAGE & Transfer Western Blot Western Blot SDS-PAGE & Transfer->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Cellular pERK inhibition assay workflow.

SHP2 Signaling Pathway

SHP2 is a critical positive regulator of the RAS-MAPK signaling cascade. Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes, where it dephosphorylates specific substrates, ultimately leading to the activation of RAS. Activated RAS then initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Allosteric SHP2 inhibitors like this compound and TNO155 lock SHP2 in its inactive state, thereby preventing this entire downstream signaling cascade.

G cluster_2 SHP2 Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK binds Grb2/SOS Grb2/SOS RTK->Grb2/SOS recruits SHP2 SHP2 RTK->SHP2 recruits RAS RAS Grb2/SOS->RAS activates SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription regulates Inhibitor This compound / TNO155 Inhibitor->SHP2 inhibits

Simplified SHP2-MAPK signaling pathway.

Conclusion

Both this compound and TNO155 are highly potent and selective allosteric inhibitors of SHP2, with comparable in vitro potencies. The choice between these two inhibitors may depend on the specific experimental context, such as the desired off-target profile for particular studies or availability. The detailed experimental protocols provided here offer a foundation for researchers to conduct their own comparative studies and to validate the activity of these and other SHP2 inhibitors. As research in this area continues, a more comprehensive understanding of the kinome-wide selectivity and in vivo efficacy of these compounds will further guide their application in both basic research and clinical development.

References

Validating On-Target Engagement of Shp2-IN-31 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the on-target engagement of the SHP2 inhibitor, Shp2-IN-31 (also known as BBP-398 and IACS-13909), within a cellular context. We will explore key experimental approaches, present available data for this compound alongside established SHP2 inhibitors, and provide detailed experimental protocols.

Introduction to SHP2 and On-Target Validation

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling, particularly the RAS-MAPK pathway. Its dysregulation is implicated in various cancers, making it a prime target for therapeutic intervention. Validating that a small molecule inhibitor directly engages with its intended target in the complex cellular environment is a critical step in drug discovery. This guide focuses on the methodologies used to confirm the on-target activity of this compound.

Key Methods for Validating SHP2 Target Engagement

Two primary methods are widely employed to confirm the direct binding of inhibitors to SHP2 in cells:

  • Cellular Thermal Shift Assay (CETSA®): This biophysical assay leverages the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By heating cell lysates or intact cells treated with an inhibitor to various temperatures, the stabilization of SHP2 can be quantified, providing direct evidence of target engagement.

  • Downstream Signaling Pathway Analysis (pERK Modulation): As a key component of the MAPK pathway, SHP2 activation leads to the phosphorylation of ERK (pERK). Inhibition of SHP2 is therefore expected to decrease pERK levels. Western blotting is commonly used to measure the reduction in pERK, serving as a pharmacodynamic biomarker of SHP2 inhibition.

Comparative Analysis of SHP2 Inhibitors

While specific quantitative CETSA data for this compound is not publicly available in peer-reviewed literature, preclinical data from conference presentations and press releases indicate its potent and selective inhibition of SHP2.[1][2][3] The following tables compare the available information for this compound with the well-characterized allosteric SHP2 inhibitors, SHP099 and RMC-4550.

Biochemical and Cellular Potency
InhibitorTargetIC50 (nM)Cell Line Examples for pERK Inhibition
This compound (BBP-398) Wild-type SHP213Various cancer cell lines with active MAPK signaling (e.g., mutant EGFR and KRAS G12C)[3]
SHP099Wild-type SHP270KYSE-520, RPMI-8226
RMC-4550Wild-type SHP20.6Various cancer cell lines
Cellular Thermal Shift Assay (CETSA) Data

Note: Specific ΔTm for this compound is not available in the public domain. Preclinical reports describe it as a potent inhibitor, suggesting it would induce a significant thermal shift.

InhibitorCell LineConcentrationTemperature Shift (ΔTm)
This compound (BBP-398) Data not availableData not availablePotent target engagement demonstrated[1][2]
SHP099HEK293T10 µMSignificant stabilization observed
RMC-4550HEK293T10 µMGreater stabilization than SHP099

Visualizing the Validation Workflow and Signaling Pathway

SHP2 Signaling Pathway and Point of Inhibition

SHP2_Pathway SHP2 Signaling Pathway and Inhibition RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Ras promotes activation Shp2_IN_31 This compound Shp2_IN_31->SHP2 inhibits

Caption: SHP2 is a key mediator downstream of RTKs, promoting RAS activation and MAPK signaling.

Experimental Workflow for On-Target Validation

Workflow Workflow for Validating SHP2 On-Target Engagement cluster_0 Cellular Thermal Shift Assay (CETSA) cluster_1 pERK Modulation Assay TreatCells1 Treat cells with This compound or vehicle HeatLysates Heat cell lysates at temperature gradient TreatCells1->HeatLysates Separate Separate soluble and aggregated proteins HeatLysates->Separate WesternBlot1 Western Blot for SHP2 Separate->WesternBlot1 AnalyzeShift Analyze thermal shift (ΔTm) WesternBlot1->AnalyzeShift Conclusion Confirm On-Target Engagement AnalyzeShift->Conclusion TreatCells2 Treat cells with This compound LyseCells Lyse cells TreatCells2->LyseCells WesternBlot2 Western Blot for pERK and total ERK LyseCells->WesternBlot2 Quantify Quantify pERK/total ERK ratio WesternBlot2->Quantify Quantify->Conclusion Start Start Start->TreatCells1 Start->TreatCells2

Caption: Parallel workflows for CETSA and pERK analysis to confirm direct target binding and downstream effects.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established methods for SHP2 inhibitors.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T overexpressing SHP2, or a cancer cell line with an active MAPK pathway like KYSE-520) and grow to 80-90% confluency.

  • Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

2. Cell Lysis and Heat Treatment:

  • Wash cells with PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation.

  • Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

3. Separation and Analysis:

  • Cool the samples to room temperature and centrifuge at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble SHP2 at each temperature by Western blot using a SHP2-specific antibody.

4. Data Interpretation:

  • Quantify the band intensities and plot the fraction of soluble SHP2 as a function of temperature.

  • The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

  • A positive shift in the Tm (ΔTm) in the drug-treated samples compared to the vehicle control indicates target stabilization and therefore, direct target engagement.

Western Blot Protocol for pERK Inhibition

1. Cell Culture and Treatment:

  • Plate a relevant cancer cell line (e.g., NCI-H358, HCC827) and allow cells to adhere.

  • Starve the cells in a low-serum medium if necessary to reduce basal pERK levels.

  • Treat cells with a dose-response range of this compound or vehicle control for a defined period (e.g., 2-4 hours).

  • If applicable, stimulate the cells with a growth factor (e.g., EGF) to induce the MAPK pathway.

2. Protein Extraction and Quantification:

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

4. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of pERK to total ERK for each treatment condition and normalize to the loading control. A dose-dependent decrease in this ratio confirms the inhibitory effect of this compound on the SHP2 signaling pathway.

Conclusion

Validating the on-target engagement of this compound in a cellular setting is paramount for its continued development. The methodologies outlined in this guide, particularly the Cellular Thermal Shift Assay and the analysis of downstream pERK inhibition, provide a robust framework for confirming direct binding and functional consequences of SHP2 inhibition. While detailed, publicly available quantitative data for this compound is still emerging, preclinical reports consistently describe it as a potent and selective inhibitor of SHP2. The provided protocols and comparative data for established inhibitors offer a solid foundation for researchers to design and interpret their own on-target validation experiments for this compound and other novel SHP2 inhibitors.

References

Comparative Efficacy of Next-Generation SHP2 Inhibitors in Overcoming Resistance to SHP099

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the first-in-class allosteric SHP2 inhibitor, SHP099, with a next-generation inhibitor, RMC-4550. The focus is on the efficacy of these compounds in preclinical models, particularly in the context of acquired resistance to SHP099 and other targeted cancer therapies. While the specific compound "Shp2-IN-31" could not be identified in published literature, RMC-4550 serves as a relevant and well-documented example of a next-generation SHP2 inhibitor with distinct properties.

Introduction to SHP2 Inhibition and Resistance

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1] It plays a pivotal role in activating the RAS/MAPK signaling pathway, a cascade frequently dysregulated in various cancers.[1] The development of allosteric SHP2 inhibitors, which lock the protein in an inactive conformation, has opened new avenues for targeted cancer therapy.[1]

SHP099 was the first potent and selective allosteric inhibitor of SHP2 to be widely studied.[] However, as with many targeted therapies, cancer cells can develop resistance to SHP099. A common mechanism of resistance involves the reactivation of the RAS-MAPK pathway through the activation of alternative RTKs, creating a bypass signaling pathway.[3] This has prompted the development of next-generation SHP2 inhibitors, such as RMC-4550, with potentially improved efficacy and the ability to overcome these resistance mechanisms.[4]

Mechanism of Action: Allosteric Inhibition of SHP2

Both SHP099 and RMC-4550 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2.[1] This binding stabilizes SHP2 in its auto-inhibited conformation, preventing its interaction with upstream activators and subsequent downstream signaling to the RAS-ERK pathway.[1] This mode of action effectively decouples the RAS/MAPK pathway from external growth signals mediated by RTKs.[1] Molecular dynamics simulations suggest that RMC-4550 forms a more stable interaction with SHP2 compared to SHP099, which may contribute to its enhanced potency.[4]

Data Presentation: Quantitative Comparison of SHP099 and RMC-4550

The following tables summarize key quantitative data comparing the in vitro and in vivo efficacy of SHP099 and RMC-4550 from preclinical studies.

Table 1: In Vitro Enzymatic and Cellular Potency

ParameterSHP099RMC-4550Reference(s)
Enzymatic IC50 (Full-Length SHP2) 53.7 nM0.583 nM[5]
Cellular pERK IC50 (PC9 cells) Not Reported in direct comparison31 nM[1]
Cellular pERK IC50 (HEK293 cells, WT SHP2) Not Reported in direct comparison49.2 nM[5]

Table 2: In Vivo Efficacy in Xenograft Models

Tumor ModelCompoundDosingOutcomeReference(s)
RPMI-8226 Multiple Myeloma SHP099 or RMC-4550Not specifiedBoth inhibitors showed anti-tumor effects.
KYSE-520 Esophageal Cancer RMC-4550Oral, once dailyDose-dependent efficacy with good tolerability.
CT-26 Colorectal Carcinoma SHP0995 mg/kg i.p. every daySuppressed tumor growth.[6]

Efficacy in Resistant Models

Resistance to targeted therapies, including first-generation SHP2 inhibitors, often arises from the activation of bypass signaling pathways that reactivate downstream effectors like ERK.[3] Next-generation SHP2 inhibitors are being investigated for their ability to overcome such resistance.

In models of multiple myeloma resistant to the proteasome inhibitor bortezomib, both SHP099 and RMC-4550 were effective in suppressing growth, suggesting a role for SHP2 inhibition in overcoming this type of resistance.[7] Furthermore, in preclinical models of myeloproliferative neoplasms, RMC-4550 showed efficacy in both ruxolitinib-naïve and -resistant settings.[8]

A key strategy for overcoming resistance is combination therapy. Studies have shown that combining a SHP2 inhibitor with an inhibitor of the reactivated bypass pathway can lead to synergistic anti-tumor effects. For instance, the combination of a SHP2 inhibitor with an ALK inhibitor in ALK-fusion positive lung cancer, or with a BRAF inhibitor in BRAF-mutant colorectal cancer, has shown promise in overcoming resistance.[3] The newer generation inhibitor TNO155 has demonstrated efficacy in models of acquired resistance to EGFR inhibitors.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of SHP2 inhibitors are provided below.

Western Blot for Phospho-ERK (p-ERK) Inhibition

This assay is used to assess the inhibition of downstream signaling from SHP2 by measuring the phosphorylation of ERK.

Reagents and Materials:

  • Cancer cell lines (e.g., PC9, HEK293)

  • Cell culture medium and supplements

  • Test compounds (SHP099, RMC-4550)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-ERK (Thr202/Tyr204) and total ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat cells with various concentrations of the SHP2 inhibitor or vehicle control for a specified time.

  • Lyse the cells and determine the protein concentration.[10]

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[11]

  • Block the membrane and incubate with primary antibodies against p-ERK and total ERK.[12]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[12]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[10]

  • Normalize the intensity of the p-ERK band to the total ERK band to determine the extent of inhibition.[10]

Cell Viability Assay (MTT/MTS)

This assay is used to determine the effect of the inhibitors on cell proliferation and viability.

Reagents and Materials:

  • Cancer cell lines

  • 96-well plates

  • Cell culture medium

  • Test compounds (SHP099, RMC-4550)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.[13]

  • Treat the cells with various concentrations of the inhibitors for a defined period (e.g., 72 hours).[1]

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours.[14][15]

  • If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[15]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.[13]

  • Express cell viability as a percentage of the untreated control.[1]

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the SHP2 inhibitors in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line for implantation

  • Test compounds (SHP099, RMC-4550) formulated for administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.[1]

  • Allow tumors to grow to a palpable size.[1]

  • Randomize mice into treatment and control groups.[1]

  • Administer the test compounds or vehicle control to the mice according to the specified dosing schedule (e.g., daily oral gavage).[1]

  • Measure tumor volume with calipers at regular intervals.[16]

  • Monitor the body weight of the mice as an indicator of toxicity.[6]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).[16]

Mandatory Visualizations

Signaling Pathway Diagram

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP RAS_GTP RAS-GTP (Active) SHP2->RAS_GTP Promotes Activation RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation SHP099 SHP099 / RMC-4550 SHP099->SHP2 Inhibition

Caption: SHP2 signaling pathway and point of inhibition.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat with SHP2 Inhibitors (SHP099 vs. RMC-4550) cell_culture->treatment in_vitro In Vitro Assays treatment->in_vitro in_vivo In Vivo Studies (Xenograft Model) treatment->in_vivo western_blot Western Blot (p-ERK Levels) in_vitro->western_blot viability_assay Cell Viability Assay (IC50 Determination) in_vitro->viability_assay analysis Data Analysis and Comparison western_blot->analysis viability_assay->analysis tumor_growth Monitor Tumor Growth and Toxicity in_vivo->tumor_growth tumor_growth->analysis end End analysis->end

Caption: Workflow for comparing SHP2 inhibitor efficacy.

Resistance Mechanism Diagram

Resistance_Mechanism cluster_sensitive SHP099 Sensitive cluster_resistant SHP099 Resistant cluster_overcome Overcoming Resistance RTK1 Primary RTK SHP2_sens SHP2 RTK1->SHP2_sens RAS_sens RAS-MAPK Pathway SHP2_sens->RAS_sens Prolif_sens Proliferation RAS_sens->Prolif_sens SHP099 SHP099 SHP099->SHP2_sens Inhibited RTK2 Alternative RTK (Bypass) SHP2_res SHP2 RTK2->SHP2_res RAS_res RAS-MAPK Pathway (Reactivated) SHP2_res->RAS_res Prolif_res Proliferation RAS_res->Prolif_res SHP099_res SHP099 SHP099_res->SHP2_res Ineffective RTK2_overcome Alternative RTK SHP2_overcome SHP2 RTK2_overcome->SHP2_overcome RAS_overcome RAS-MAPK Pathway SHP2_overcome->RAS_overcome Prolif_overcome Proliferation Inhibited RAS_overcome->Prolif_overcome RMC4550 RMC-4550 RMC4550->SHP2_overcome Inhibited

References

Head-to-head comparison of allosteric SHP2 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Allosteric SHP2 Inhibitors for Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of the performance of several prominent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). Its involvement in the RAS-MAPK signaling pathway has made it a key target in oncology. This comparison is supported by preclinical experimental data to aid researchers in their evaluation of these compounds.

Mechanism of Action: Allosteric Inhibition of SHP2

Allosteric SHP2 inhibitors function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling. This mechanism effectively uncouples the RAS-MAPK pathway from growth factor signaling.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for prominent allosteric SHP2 inhibitors. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Potency of Allosteric SHP2 Inhibitors

InhibitorEnzymatic IC50 (nM)Cellular p-ERK IC50 (nM)Cell Line for p-ERK AssayReference(s)
TNO155 (SHP099) 118KYSE520[1]
RMC-4630 Not explicitly found~28 (as RMC-4550)NCI-H358[2]
JAB-3068 25.8Not explicitly found-[3]
JAB-3312 1.50.32KYSE-520[2]

Note: Jacobio Pharmaceuticals has indicated that JAB-3312 is a more potent second-generation inhibitor and has discontinued (B1498344) the development of JAB-3068[4].

Table 2: In Vivo Pharmacokinetics of Allosteric SHP2 Inhibitors in Mice

InhibitorDose (mg/kg)RouteTmax (h)T½ (h)Oral Bioavailability (%)Reference(s)
TNO155 Not specifiedOral0.8278[5]
RMC-4630 30OralNot explicitly foundLong half-lifeOrally bioavailable[6]
JAB-3068 Not specifiedOralNot specifiedNot specifiedOrally bioavailable[7]
JAB-3312 Not specifiedOralNot specifiedNot specifiedFavorable PK properties[8]

Table 3: In Vivo Efficacy of Allosteric SHP2 Inhibitors in Xenograft Models

InhibitorTumor ModelDosing RegimenOutcomeReference(s)
TNO155 (SHP099) KYSE520 (esophageal)Dose-dependentDose-dependent tumor growth inhibition[9]
RMC-4630 KRAS-mutant NSCLCIntermittent dosingTumor regressions
JAB-3312 Multiple CDX and PDX modelsOral administrationPotent antitumor activity[10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the SHP2 signaling pathway and a general workflow for evaluating SHP2 inhibitors.

SHP2_Signaling_Pathway SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS Promotes GDP to GTP exchange Allosteric_Inhibitor Allosteric SHP2 Inhibitor Allosteric_Inhibitor->SHP2_inactive Stabilizes inactive state

Caption: SHP2 signaling pathway and the mechanism of allosteric inhibitors.

SHP2_Inhibitor_Workflow Experimental Workflow for SHP2 Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Enzymatic Biochemical/ Enzymatic Assay (e.g., DiFMUP) SPR Biophysical Assay (e.g., SPR) Enzymatic->SPR Binding Kinetics Cellular_pERK Cellular Assay (p-ERK Western Blot) SPR->Cellular_pERK Cellular Potency Cell_Viability Cell Viability Assay (e.g., MTT) Cellular_pERK->Cell_Viability Functional Effect PK Pharmacokinetics (PK) Studies Cell_Viability->PK Lead Selection Efficacy Xenograft Efficacy Studies PK->Efficacy In Vivo Validation

Caption: A typical experimental workflow for the evaluation of SHP2 inhibitors.

Logical_Comparison Logical Relationship of Comparison Inhibitors Allosteric SHP2 Inhibitors (TNO155, RMC-4630, JAB-3312) Potency In Vitro Potency (Enzymatic & Cellular) Inhibitors->Potency Pharmacokinetics In Vivo Pharmacokinetics Inhibitors->Pharmacokinetics Efficacy In Vivo Efficacy Inhibitors->Efficacy Conclusion Comparative Assessment Potency->Conclusion Pharmacokinetics->Conclusion Efficacy->Conclusion

Caption: Logical relationship for the head-to-head comparison of SHP2 inhibitors.

Detailed Experimental Protocols

SHP2 Enzymatic Assay (DiFMUP Substrate)

This assay quantifies the inhibitory activity of compounds on the enzymatic function of purified SHP2 protein.

  • Reagents and Materials:

    • Purified full-length human SHP2 enzyme

    • Dually phosphorylated peptide substrate (e.g., from IRS-1) to activate SHP2

    • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

    • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 1 mM DTT)

    • Test compounds serially diluted in DMSO

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a solution of SHP2 enzyme and the activating peptide in assay buffer and incubate for 20 minutes at room temperature to allow for enzyme activation.

    • Add the test compounds at various concentrations to the wells of the 384-well plate.

    • Add the activated SHP2 enzyme solution to the wells containing the test compounds and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) kinetically over a period of time (e.g., 30-60 minutes).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular p-ERK Inhibition Assay (Western Blot)

This method assesses the ability of SHP2 inhibitors to block the downstream signaling of the MAPK pathway by measuring the phosphorylation of ERK.

  • Reagents and Materials:

    • Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE520, NCI-H358)

    • Cell culture medium and supplements

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Primary antibodies against phosphorylated ERK (p-ERK1/2) and total ERK1/2

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • SDS-PAGE gels and Western blotting apparatus

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the SHP2 inhibitor for a specified time (e.g., 2-4 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against p-ERK and total ERK.

    • After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

    • Calculate the IC50 value by plotting the normalized p-ERK levels against the inhibitor concentration.

In Vivo Xenograft Efficacy Study

This in vivo model is used to evaluate the anti-tumor efficacy of SHP2 inhibitors.

  • Materials:

    • Immunocompromised mice (e.g., nude or NOD/SCID)

    • Cancer cell line for implantation (e.g., KYSE520, NCI-H358)

    • Test compounds formulated for oral administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle orally according to the desired dosing schedule (e.g., once daily, twice daily, or intermittent).

    • Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).

    • Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated groups to the control group.

This guide provides a comparative overview of several allosteric SHP2 inhibitors based on available preclinical data. For a definitive head-to-head comparison, it is recommended that these compounds be evaluated concurrently under identical experimental conditions.

References

Comparative Guide to the Synergistic Combination of SHP2 and KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects observed when combining the SHP2 inhibitor, Shp2-IN-31, with KRAS G12C-specific inhibitors. The contents herein detail the underlying biological rationale, present key preclinical data, and outline the experimental methodologies used to establish the enhanced efficacy of this combination therapy in KRAS G12C-mutant cancers.

Introduction: The Rationale for Vertical Pathway Inhibition

KRAS is one of the most frequently mutated oncogenes in human cancers. The development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a significant breakthrough. However, the clinical efficacy of these agents as monotherapies can be limited by adaptive resistance.[1][2][3] A primary mechanism of this resistance is the feedback reactivation of the RAS-MAPK signaling pathway.[1][2][3][4][5][6] Inhibition of KRAS G12C leads to a compensatory upregulation of upstream signaling from receptor tyrosine kinases (RTKs), which in turn reactivates wild-type RAS isoforms (HRAS and NRAS) and sustains downstream signaling.[2][3][4][5][6]

SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase) is a critical signaling node that functions downstream of multiple RTKs to promote RAS activation.[2][7][8][9] By inhibiting SHP2, it is possible to block this RTK-mediated feedback loop, thereby preventing the reactivation of wild-type RAS and enhancing the suppressive effect of the KRAS G12C inhibitor on the MAPK pathway.[2][3][10][11][12] This strategy of "vertical inhibition"—targeting two critical nodes in the same pathway—forms the basis for the synergistic combination of SHP2 and KRAS G12C inhibitors.

Signaling Pathway and Mechanism of Synergy

The RAS/MAPK pathway is a crucial signaling cascade that regulates cell proliferation and survival. In KRAS G12C-mutant tumors, the pathway is constitutively active. A KRAS G12C inhibitor selectively blocks the mutant protein, reducing downstream signaling through RAF-MEK-ERK. However, this reduction in ERK activity relieves a negative feedback mechanism that normally dampens RTK signaling. The resulting RTK hyperactivation leads to SHP2-mediated activation of wild-type RAS, creating a bypass track that maintains pathway activity and promotes cell survival.[2][5]

The combination of a KRAS G12C inhibitor with a SHP2 inhibitor like this compound attacks the pathway at two levels: the KRAS G12C inhibitor directly targets the oncogenic driver, while the SHP2 inhibitor prevents the adaptive feedback response.[2][3][11]

KRAS_SHP2_Synergy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK RTK SHP2 SHP2 SOS1 SOS1 SHP2->SOS1 Promotes RAS_WT WT RAS (NRAS, HRAS) SOS1->RAS_WT Activates KRAS_G12C KRAS G12C SOS1->KRAS_G12C Activates RAF RAF RAS_WT->RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation Shp2_IN_31 This compound KRAS_G12C_Inhibitor KRAS G12C Inhibitor KRAS_G12C_Inhibitor->KRAS_G12C Experimental_Workflow Start Seed 1. Seed KRAS G12C Cancer Cells Start->Seed Treat 2. Treat with Drugs (Single vs. Combination) Seed->Treat Incubate 3. Incubate for 72h Treat->Incubate Assay 4. Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Assay Analyze 5. Analyze Data (IC50, Combination Index) Assay->Analyze End Analyze->End Feedback_Mechanism KRAS_Inhibitor KRAS G12C Inhibitor KRAS_G12C KRAS G12C KRAS_Inhibitor->KRAS_G12C Inhibits SHP2_Inhibitor This compound SHP2_Activation SHP2-Mediated WT RAS Activation SHP2_Inhibitor->SHP2_Activation Blocks ERK_Signaling Reduced ERK Signaling KRAS_G12C->ERK_Signaling Leads to Feedback Feedback Reactivation of RTKs ERK_Signaling->Feedback Causes Feedback->SHP2_Activation Drives Resistance Resistance SHP2_Activation->Resistance Results in

References

Comparative Analysis of Shp2-IN-31 Cross-reactivity with Alternative Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphatase inhibitor Shp2-IN-31 with other commercially available alternatives. This analysis focuses on cross-reactivity profiles, supported by experimental data, to aid in the selection of the most appropriate research tools for targeted SHP2 inhibition.

Shp2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical regulator of multiple signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT cascades.[1][2] Its role in cell growth, differentiation, and survival has made it a compelling target for therapeutic intervention, particularly in oncology.[3][4] The development of potent and selective inhibitors is crucial to minimize off-target effects and accurately dissect the biological functions of SHP2. This guide examines the selectivity of this compound in comparison to other notable SHP2 inhibitors.

Quantitative Comparison of Inhibitor Selectivity

The selectivity of a chemical inhibitor is a paramount consideration for its use as a research tool or therapeutic agent. The following tables summarize the inhibitory potency (IC50) of this compound and other representative SHP2 inhibitors against their intended target and other phosphatases.

Table 1: Potency of SHP2 Inhibitors Against Wild-Type SHP2

CompoundTypeSHP2 IC50 (nM)
This compound Allosteric13
RMC-4550 Allosteric1.55
TNO155 Allosteric11
SHP099 Allosteric70
NSC-87877 Active-Site318

Table 2: Cross-reactivity Profile of SHP2 Inhibitors Against Other Phosphatases

CompoundPhosphataseIC50 (nM)Selectivity (Fold vs. SHP2)
This compound SHP1>10,000>769
SHP2 (E76K mutant)>10,000>769
RMC-4550 SHP1>10,000>6450
Panel of 14 other phosphatases>10,000>6450
SHP099 Panel of 21 phosphatases (incl. SHP1)No detectable activityHigh
NSC-87877 SHP1335~1
PTP1B1691~5.3

Note: Higher fold selectivity indicates greater specificity for SHP2.

The data clearly indicates that allosteric inhibitors like this compound, RMC-4550, and SHP099 exhibit significantly higher selectivity for SHP2 over other phosphatases, particularly the closely related SHP1, when compared to older active-site inhibitors like NSC-87877.[1][4] RMC-4550, in particular, has been extensively profiled against a broad panel of phosphatases and kinases and has shown exceptional selectivity. While comprehensive panel data for this compound is not publicly available, its high selectivity against SHP1 and an oncogenic mutant of SHP2 suggests a favorable cross-reactivity profile, characteristic of modern allosteric inhibitors.

Signaling Pathways and Experimental Workflows

To understand the context of SHP2 inhibition, it is essential to visualize its role in cellular signaling.

experimental_workflow Workflow for Phosphatase Inhibitor Selectivity Screening start Start: Purified Phosphatase Panel prepare_assay Prepare Assay Plates: - Phosphatase Enzyme - Assay Buffer start->prepare_assay add_inhibitor Add Serial Dilutions of Inhibitor (e.g., this compound) prepare_assay->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Initiate Reaction: Add Fluorogenic Substrate (e.g., DiFMUP) pre_incubate->add_substrate measure Kinetic Measurement: Read Fluorescence Over Time (Plate Reader) add_substrate->measure analyze Data Analysis: - Calculate Initial Velocity - Plot Dose-Response Curve measure->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50 logical_relationship Inhibitor Type and Selectivity Relationship Inhibitor SHP2 Inhibitor Allosteric Allosteric Inhibitor (e.g., this compound, RMC-4550) Inhibitor->Allosteric ActiveSite Active-Site Inhibitor (e.g., NSC-87877) Inhibitor->ActiveSite HighSelectivity High Selectivity (Binds unique allosteric pocket) Allosteric->HighSelectivity LowSelectivity Low Selectivity (Targets conserved active site) ActiveSite->LowSelectivity LowOffTarget Low Off-Target Effects HighSelectivity->LowOffTarget HighOffTarget Potential for Off-Target Effects LowSelectivity->HighOffTarget

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Shp2-IN-31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent small molecule inhibitors like Shp2-IN-31 are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, based on established best practices for laboratory chemical waste management.

Crucial First Step: Obtain and Review the Safety Data Sheet (SDS)

Before handling or disposing of this compound, it is imperative to obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier. The SDS contains critical information regarding the compound's physical, chemical, and toxicological properties, as well as specific handling, storage, and disposal instructions. While this guide provides a general framework, the information in the vendor-specific SDS supersedes any general advice.

General Safety and Handling Precautions

When working with potent small molecule inhibitors such as this compound, adhere to the following standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including but not limited to, safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Avoid Contamination: Prevent the compound from coming into contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.

  • Spill Management: Have a spill kit readily available. In the event of a spill, follow the cleanup procedures detailed in the SDS and your institution's environmental health and safety (EHS) protocols.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous waste. This includes:

      • Unused or expired pure compound.

      • Contaminated solutions (e.g., stock solutions, working solutions).

      • Contaminated labware (e.g., pipette tips, vials, tubes, gloves, bench paper).

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.[1] Do not mix with incompatible materials.[1]

  • Waste Collection and Container Selection:

    • Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof container with a secure, tight-fitting lid. The container must be chemically compatible with the solvent used.

    • Solid Waste: Collect contaminated solid waste (e.g., gloves, pipette tips, empty vials) in a separate, clearly labeled hazardous waste container.

    • Empty containers that held this compound should be managed as hazardous waste. The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected, depending on the compound's toxicity and local regulations.

  • Labeling of Waste Containers:

    • Clearly label all waste containers with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound"), the solvent and concentration, the accumulation start date, and the name of the principal investigator or lab contact. Avoid using chemical formulas or abbreviations.

  • Storage of Chemical Waste:

    • Store waste containers in a designated and secure Satellite Accumulation Area within the laboratory.

    • Ensure the storage area is well-ventilated and away from general laboratory traffic.

    • Use secondary containment for all liquid hazardous waste to prevent spills.

  • Arranging for Disposal:

    • Once a waste container is full, or in accordance with your institution's policies, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a chemical waste pickup. Do not transport hazardous waste outside of the laboratory.

Experimental Protocols

As this compound is a research chemical, specific experimental protocols for its use are not universally standardized and are typically developed by individual research laboratories. Researchers should design their experiments in accordance with their specific research objectives, ensuring that all handling and disposal procedures align with the guidelines provided in the compound's SDS and their institution's EHS policies.

Visualizing Procedural and Biological Pathways

To further clarify the proper disposal workflow and the biological context of this compound, the following diagrams are provided.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generate This compound Waste sds Obtain & Review Supplier's SDS start->sds ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe hood Handle in a Chemical Fume Hood ppe->hood segregate Segregate Waste: Solid vs. Liquid hood->segregate container Use Designated & Compatible Hazardous Waste Containers segregate->container labeling Label Container Correctly: 'Hazardous Waste', Full Name, Date container->labeling storage Store in Secure Satellite Accumulation Area labeling->storage pickup Request Pickup from Institution's EHS storage->pickup end End: Proper Disposal by EHS pickup->end

Caption: Workflow for the proper disposal of this compound.

cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS Complex RTK->Grb2_Sos SHP2 SHP2 Grb2_Sos->SHP2 recruits & activates Ras RAS SHP2->Ras activates Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->SHP2 inhibits

Caption: The role of SHP2 in the RAS/MAPK signaling pathway.

References

Essential Safety and Operational Guide for Handling Shp2-IN-31

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Shp2-IN-31, a potent SHP2 inhibitor.[1][2] Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling potent, research-grade kinase inhibitors and should be followed with a high degree of caution.[3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risks. The required PPE varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent dedicated lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[3]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves.[3] - Eye Protection: Chemical splash goggles or a face shield.[3] - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[3]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields.[4] - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet.[3]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles.[3] - Lab Coat: Standard laboratory coat.

Experimental Protocol: Safe Handling and Disposal of this compound

A systematic approach is crucial to minimize exposure and ensure the integrity of this compound.

1. Designated Work Area and Storage:

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area within the laboratory.[3]

  • Storage: Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The container should be tightly sealed and clearly labeled. For long-term storage, follow the supplier's recommendations, which are often -20°C for powder and -80°C for solutions in solvent.[5]

2. Handling Procedures:

  • Solid Compound:

    • All manipulations of solid this compound, including weighing and aliquoting, must be performed in a certified chemical fume hood to prevent inhalation of fine powders.[3][4]

    • Use dedicated spatulas and weighing boats. If not possible, thoroughly decontaminate equipment after use.

  • Solution Preparation:

    • Solution preparation should be carried out in a chemical fume hood.[3]

    • Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound to avoid splashing.

    • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.[4]

3. Disposal Plan:

  • All waste materials contaminated with this compound must be treated as hazardous chemical waste.[4]

  • Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be placed in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain.[4]

Visualizing the Workflow

The following diagrams illustrate the key procedural workflows for safely handling this compound.

cluster_prep Preparation and Handling start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in Designated Cool, Dry, Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh prepare_solution Prepare Solution weigh->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment

Caption: Workflow for Preparation and Handling of this compound.

cluster_disposal Disposal Protocol start_disposal Start: Experiment Complete segregate_waste Segregate Contaminated Waste start_disposal->segregate_waste solid_waste Solid Waste (Gloves, Tips, Vials) segregate_waste->solid_waste liquid_waste Liquid Waste (Unused Solutions) segregate_waste->liquid_waste solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_container Hazardous Liquid Waste Container liquid_waste->liquid_container seal_label Seal and Label Containers solid_container->seal_label liquid_container->seal_label dispose Dispose via Institutional Hazardous Waste Program seal_label->dispose

Caption: Waste Disposal Workflow for this compound.

Signaling Pathway Context

Shp2 is a non-receptor protein tyrosine phosphatase that is a key component of the RAS/MAPK signaling pathway.[6][7] Its activation is triggered by binding to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins.[7] This interaction leads to a conformational change that exposes the catalytic site, allowing Shp2 to dephosphorylate its targets and promote downstream signaling.[7]

RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2 Shp2 RTK->Shp2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Shp2->Ras Shp2_IN_31 This compound Shp2_IN_31->Shp2

Caption: Simplified RAS/MAPK Signaling Pathway and the inhibitory action of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.